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Hafnium sulfide (HfS2)

Cat. No.: B100278
CAS No.: 18855-94-2
M. Wt: 242.6 g/mol
InChI Key: IBPNRGHKXLNFKF-UHFFFAOYSA-N
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Description

Significance of Hafnium Sulfide (B99878) as a Group IV Transition Metal Dichalcogenide (TMD)

Hafnium Sulfide is a Group IVB transition metal dichalcogenide, a classification that sets it apart from the more extensively researched Group VIB TMDs like Molybdenum disulfide (MoS2) and Tungsten disulfide (WS2). nih.gov Its significance lies in a unique combination of structural and electronic properties. HfS2 crystallizes in a layered 1T polytype structure with octahedral coordination, where a plane of hafnium atoms is sandwiched between two layers of sulfur atoms. ossila.comacs.org These layers are held together by weak van der Waals forces, allowing them to be separated into thin 2D sheets. ossila.comhqgraphene.com

A key characteristic of HfS2 is its nature as a semiconductor with an indirect bandgap of approximately 2.0 eV in its bulk form. ossila.comhqgraphene.com Theoretical predictions and calculations suggest that when thinned down to a single monolayer, HfS2 undergoes a transition to a direct bandgap semiconductor with a bandgap of around 1.2 to 1.3 eV. ossila.comhqgraphene.comrsc.org This thickness-dependent electronic structure is a crucial feature for its application in optoelectronic devices. Furthermore, theoretical studies predict that HfS2 may exhibit higher charge carrier mobilities than its Group VI counterparts, making it an intriguing candidate for high-performance nanoelectronics. researchgate.netacs.org The compatibility of HfS2 with high-k dielectrics like hafnium dioxide (HfO2) is another significant advantage for fabricating advanced field-effect transistors. mdpi.comutk.edu

Key Properties of Hafnium Sulfide (HfS2)
PropertyValueReference
Chemical FormulaHfS2 wikipedia.org
Crystal StructureHexagonal (1T Polytype) ossila.comhqgraphene.com
Space GroupP3m1 wikipedia.orgossila.com
Bandgap (Bulk)~2.0 eV (Indirect) ossila.comhqgraphene.com
Bandgap (Monolayer)~1.2 - 1.3 eV (Direct, Predicted) ossila.comhqgraphene.comrsc.org
AppearanceBrown solid / Red transparent crystals wikipedia.orghqgraphene.com
Molar Mass246.62 g/mol wikipedia.org
Density6.03 g/cm³ wikipedia.orgacs.org

Evolution of HfS2 Research within Two-Dimensional (2D) Materials Science

The exploration of HfS2 within 2D materials science has evolved from fundamental studies of its bulk properties to the sophisticated synthesis and characterization of its few-layer and monolayer forms. Initially, HfS2 powder was produced through high-temperature reactions between hafnium oxides and hydrogen sulfide. wikipedia.org The advent of graphene and the subsequent explosion of interest in 2D materials led researchers to investigate methods for isolating thin layers of HfS2.

Early and still common methods include mechanical exfoliation, using the "Scotch tape" technique to peel atomic layers from bulk crystals, and liquid phase exfoliation, which offers a higher yield of stable, few-layer flakes. wikipedia.org As the demand for large-area, high-quality films for device fabrication grew, more advanced synthesis techniques were developed. Chemical Vapor Deposition (CVD) has been successfully used to grow few-layered HfS2 on various substrates, including sapphire and SiO2/Si. nih.gov A notable advancement in CVD is the growth of vertically oriented HfS2 nanosheets, which present unique properties for applications like photodetectors. au.dk More recently, Atomic Layer Deposition (ALD) has emerged as a powerful technique for producing continuous HfS2 films with precise, atomic-level thickness control, a critical requirement for industrial-scale electronics manufacturing. acs.org Researchers have also developed a solution-based ALD (sALD) method capable of depositing amorphous HfS2 films at room temperature. rsc.org

Synthesis Methods for HfS2
MethodDescriptionReference
Mechanical ExfoliationPeeling thin layers from bulk crystals using adhesive tape. Suitable for fundamental research. wikipedia.orgontosight.ai
Liquid Phase ExfoliationUltrasonic treatment of bulk crystals in a solvent to produce a suspension of few-layer flakes. wikipedia.org2dsemiconductors.com
Chemical Vapor Deposition (CVD)Reaction of precursors (e.g., HfCl4 and H2S) to grow crystalline thin films on a substrate. ontosight.ainih.gov
Atomic Layer Deposition (ALD)Sequential, self-limiting surface reactions for precise, conformal film growth over large areas. acs.org
Molten Salt Flux MethodUse of a molten salt medium to facilitate the growth of larger, high-quality crystals or ingots. researchgate.net

Overview of Current Research Trajectories and Prospective Directions for HfS2-Based Systems

Current research on HfS2 is vibrant and multifaceted, focusing on harnessing its unique properties for a range of advanced applications. A major trajectory is its integration into nanoelectronic devices. HfS2-based field-effect transistors (FETs) have demonstrated excellent performance with high on/off current ratios and strong current saturation. nih.govnih.gov Patterning HfS2 into quasi-one-dimensional nanoribbons is being explored to create multi-channel architectures for future transistor designs that could meet the requirements for upcoming technology nodes. mdpi.comresearchgate.net

In optoelectronics, the material's strong light absorption and suitable bandgap make it a promising candidate for photodetectors and phototransistors, with some devices showing exceptionally high photoresponsivity. au.dkresearchgate.net Research is also delving into modifying the intrinsic properties of HfS2 through various means. Doping, for instance with lanthanide atoms, has been shown to significantly alter the electronic, magnetic, and optical properties, potentially transforming the semiconductor into a metallic or magnetic material. rsc.orgscispace.com

Prospective directions for HfS2 research include the development of van der Waals heterostructures, where HfS2 is stacked with other 2D materials like MoS2. bohrium.com Such heterostructures can exhibit novel properties, such as a type-II band alignment that facilitates the separation of photo-generated electron-hole pairs, which is highly desirable for photovoltaic and photocatalytic applications. bohrium.com Theoretical studies also point to the potential of monolayer HfS2 as an efficient catalyst for water splitting to produce hydrogen. acs.orgaip.org As synthesis methods become more refined, the experimental validation of these theoretical predictions and the realization of HfS2-based multifunctional devices remain key goals for the future. datainsightsmarket.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula HfS2 B100278 Hafnium sulfide (HfS2) CAS No. 18855-94-2

Properties

IUPAC Name

bis(sulfanylidene)hafnium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Hf.2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPNRGHKXLNFKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

S=[Hf]=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfS2
Record name Hafnium(IV) sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Hafnium(IV)_sulfide
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DSSTOX Substance ID

DTXSID301314401
Record name Hafnium sulfide (HfS2)
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Molecular Weight

242.6 g/mol
Source PubChem
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CAS No.

18855-94-2
Record name Hafnium sulfide (HfS2)
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Record name Hafnium sulfide (HfS2)
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Record name Hafnium sulfide (HfS2)
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Record name Hafnium sulfide (HfS2)
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Record name Hafnium disulphide
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Synthesis Methodologies for Hafnium Sulfide Hfs2 Nanostructures and Thin Films

Top-Down Approaches for HfS2 Fabrication

Top-down methods involve the exfoliation of bulk HfS2 crystals to obtain nanoscale materials. These techniques are valued for their ability to produce high-quality, crystalline nanostructures.

Mechanical Exfoliation Techniques for Monolayer and Few-Layer HfS2

Mechanical exfoliation, famously known as the "Scotch tape" method, is a straightforward technique for obtaining single- and few-layer flakes of HfS2 from a bulk crystal. wikipedia.orgarxiv.orgsamaterials.com This method relies on the weak van der Waals forces between the layers of the HfS2 crystal, which allows for their separation using an adhesive tape. ossila.com By repeatedly cleaving a bulk HfS2 crystal, it is possible to isolate atomically thin layers. arxiv.orgresearchgate.net

The process begins with a high-purity, highly oriented HfS2 single crystal. arxiv.orgsamaterials.com An adhesive tape is pressed onto the crystal surface and then peeled off, taking with it a thin layer of the material. This process is repeated multiple times to progressively thin the layers on the tape. researchgate.net The exfoliated flakes are then transferred to a substrate, such as silicon dioxide (SiO2)/silicon (Si) or aluminum oxide (Al2O3), for further characterization and device fabrication. arxiv.orgbohrium.com The thickness of the exfoliated flakes can be identified by their color contrast under an optical microscope. arxiv.org This technique is capable of producing high-quality, single-crystal flakes, which are ideal for fundamental studies and fabricating high-performance electronic devices like field-effect transistors (FETs). wikipedia.orgarxiv.org

Liquid Exfoliation and Solvent-Assisted Ultrasonification Protocols for HfS2 Nanosheets

Liquid-phase exfoliation (LPE) offers a scalable approach for producing large quantities of HfS2 nanosheets. wikipedia.orgbohrium.com This method involves dispersing HfS2 powder or crystals in a suitable solvent and then applying energy, typically through ultrasonication, to overcome the interlayer van der Waals forces and exfoliate the material into individual or few-layer nanosheets. bohrium.comresearchgate.net

The choice of solvent is critical for successful exfoliation and stabilization of the nanosheets. Solvents such as isopropanol (B130326) and N-cyclohexyl-2-pyrrolidone have been effectively used. researchgate.net2dsemiconductors.com The process typically starts with high-purity HfS2 powder or crystals, which are added to the chosen solvent. ossila.com2dsemiconductors.com The mixture is then subjected to ultrasonication for a period ranging from minutes to hours. researchgate.net This process breaks down the bulk material into a dispersion of nanosheets. The resulting exfoliated nanosheets can have lateral sizes ranging from nanometers to micrometers and thicknesses from a single layer to multiple layers. 2dsemiconductors.com These nanosheets can then be used to fabricate thin films for various applications. ossila.com LPE is a high-yield method that provides a cost-effective route to producing HfS2 nanosheets for applications in electronics and photonics. wikipedia.orgresearchgate.net

Bottom-Up Approaches for HfS2 Synthesis

Bottom-up approaches involve the assembly of HfS2 from atomic or molecular precursors. These methods offer precise control over the thickness, composition, and uniformity of the resulting films and nanostructures.

Chemical Vapor Deposition (CVD) of HfS2 Thin Films and Nanocrystals

Chemical vapor deposition (CVD) is a widely used technique for growing high-quality, large-area thin films and nanocrystals of HfS2. researchgate.netrsc.org In a typical CVD process, volatile precursors containing hafnium and sulfur are introduced into a reaction chamber where they react at elevated temperatures to form HfS2 on a substrate. princetonpowder.comontosight.ai

Common precursors for HfS2 CVD include hafnium tetrachloride (HfCl4) as the hafnium source and elemental sulfur (S) powder or hydrogen sulfide (B99878) (H2S) as the sulfur source. researchgate.netontosight.ai The growth is typically carried out on various substrates, including sapphire (Al2O3) and SiO2/Si. researchgate.netrsc.org The choice of substrate can influence the crystallinity and morphology of the grown HfS2. researchgate.net For instance, using a sapphire substrate can promote the growth of highly crystalline and well-oriented HfS2 films. researchgate.netrsc.org The deposition temperature is a critical parameter, with growth temperatures often in the range of 600–1000 °C. acs.org CVD allows for the synthesis of few-layered HfS2 and even vertically aligned HfS2 nanosheets, forming a "nanoforest" structure with a large active surface area. researchgate.net

Atomic Layer Deposition (ALD) for Controllable HfS2 Film Growth

Atomic layer deposition (ALD) is a thin film deposition technique that enables precise, layer-by-layer growth with atomic-level control over thickness and conformality. nih.govmdpi.com ALD is based on sequential, self-limiting surface reactions of precursors. rsc.org This method is particularly advantageous for fabricating uniform and continuous films over large areas, which is crucial for integrating HfS2 into electronic devices. mdpi.comresearchgate.net

The ALD process for HfS2 involves alternating pulses of a hafnium precursor and a sulfur precursor into the reaction chamber, separated by inert gas purges. acs.org This cyclic process allows for the deposition of one atomic layer at a time, resulting in highly uniform and smooth films. mdpi.comresearchgate.net

In gaseous ALD (gALD), the precursors are introduced in the vapor phase. rsc.org A common hafnium precursor for HfS2 ALD is tetrakis(dimethylamino)hafnium(IV) (TDMAH), with hydrogen sulfide (H2S) serving as the sulfur source. mdpi.comresearchgate.net Another precursor combination that has been successfully used is hafnium tetrachloride (HfCl4) and H2S. acs.org

The deposition temperature is a key parameter that defines the "ALD window," the temperature range where self-limiting growth occurs. For the TDMAH and H2S process, the ALD window has been identified to be between 200 °C and 350 °C. mdpi.com Below this range, the reaction rate is too low, and above it, precursor decomposition can lead to uncontrolled growth. mdpi.com The growth rate within the ALD window is typically on the order of angstroms per cycle. rsc.org For instance, a growth rate of approximately 0.5 angstroms per cycle has been reported for the TDMAH and H2S process at room temperature in a solution-based ALD approach. rsc.org The resulting films are often amorphous as-deposited but can be crystallized through post-deposition annealing. mdpi.com

Table 1: Comparison of HfS2 Synthesis Methods

Synthesis Method Precursors/Starting Material Typical Temperature Resulting Material Advantages
Mechanical Exfoliation Bulk HfS2 crystals Room Temperature Monolayer/few-layer flakes High crystal quality
Liquid Exfoliation HfS2 powder/crystals, Solvents (e.g., isopropanol) Room Temperature Nanosheet dispersions Scalable, high-yield
Chemical Vapor Deposition (CVD) HfCl4, S or H2S 600-1000 °C Thin films, nanocrystals Large-area growth, high quality

| Atomic Layer Deposition (ALD) | TDMAH, H2S or HfCl4, H2S | 200-400 °C | Uniform thin films | Precise thickness control, conformality |

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
Hafnium Sulfide HfS2
Hafnium Tetrachloride HfCl4
Hydrogen Sulfide H2S
Sulfur S
Silicon Dioxide SiO2
Silicon Si
Aluminum Oxide Al2O3
Tetrakis(dimethylamino)hafnium(IV) TDMAH
Isopropanol C3H8O
Solution ALD (sALD) for Low-Temperature and Room-Temperature Deposition

Solution Atomic Layer Deposition (sALD) has emerged as a versatile and cost-effective method for depositing thin films of HfS₂ at or near room temperature. This technique overcomes the volatility constraints of traditional gas-phase ALD (gALD) by utilizing dissolved precursors.

A notable approach to sALD of HfS₂ involves the use of tetrakis(dimethylamido)hafnium(IV) [Hf(NMe₂)₄] as the hafnium precursor and hydrogen sulfide (H₂S) as the sulfur source, both dissolved in a solvent such as hexane. researchgate.netmdpi.com The deposition process relies on the same self-limiting surface reactions fundamental to gALD, where the substrate is sequentially exposed to each precursor solution, separated by solvent rinsing steps. This cyclic process allows for precise control over film thickness.

Research has demonstrated the successful formation of continuous and closed layers of amorphous HfS₂ on various oxide substrates at room temperature using this method. researchgate.netresearchgate.net The growth rate is typically in the range of 0.4 to 0.6 Ångströms (Å) per cycle. researchgate.netmdpi.com This is significantly lower than the growth rate observed in gALD processes, which can be around 1.2 Å per cycle at 100°C. researchgate.net The solvent is believed to play a role in this difference, influencing the surface reactions. researchgate.net

Due to the low processing temperatures, the resulting HfS₂ films are amorphous. researchgate.netresearchgate.net Spectroscopic analysis of these amorphous films has revealed a bandgap of approximately 1.4 eV, which is smaller than that of crystalline HfS₂. researchgate.net The sALD method offers several advantages, including the use of a simpler and more affordable setup, lower precursor consumption, and the potential for solvent recycling. researchgate.net

Interactive Data Table: Solution ALD of HfS₂ Thin Films

ParameterValueReference
Hafnium PrecursorTetrakis(dimethylamido)hafnium(IV) [Hf(NMe₂)₄] researchgate.netmdpi.com
Sulfur PrecursorHydrogen Sulfide (H₂S) researchgate.netmdpi.com
SolventHexane researchgate.net
Deposition TemperatureRoom Temperature researchgate.netresearchgate.net
Growth Rate per Cycle0.4 - 0.6 Å researchgate.netmdpi.com
Film StructureAmorphous researchgate.netresearchgate.net
Optical Bandgap~1.4 eV researchgate.net

Molten Salt Flux Method (MSFM) for HfS₂ Ingot Synthesis

The Molten Salt Flux Method (MSFM) is a powerful technique for synthesizing large, high-quality single crystals, including centimeter-scale ingots of HfS₂. researchgate.net This high-temperature method involves dissolving the constituent elements or their compounds in a molten salt, which acts as a solvent or "flux." The slow cooling of this solution allows for the crystallization of the desired material.

MSFM offers a route to produce highly crystalline HfS₂ with low defect concentrations. 2dsemiconductors.com The resulting ingots can be characterized by techniques such as X-ray diffraction (XRD) and Raman spectroscopy to confirm their structure and crystallinity. researchgate.net For instance, HfS₂ crystals grown by a flux vapor technique have shown excellent stoichiometry and a perfect layered structure ideal for exfoliation, with a mosaic spread as low as 0.08 degrees. 2dsemiconductors.com

One of the key advantages of the flux method is the ability to grow crystals at temperatures below the melting point of the target material, which can be crucial for materials that decompose or have high vapor pressures at their melting point. This method is known to produce crystals with superior quality compared to other techniques like chemical vapor transport (CVT), which can introduce halide contamination and a higher concentration of point defects. 2dsemiconductors.com

A study on HfS₂ ingots synthesized by MSFM reported an average carrier mobility of 10.6 cm² V⁻¹ s⁻¹. researchgate.net This demonstrates the potential of this method to produce materials suitable for electronic applications.

Interactive Data Table: Properties of MSFM-Synthesized HfS₂

PropertyValue/ObservationReference
Product FormCentimeter-scale ingots, single crystals researchgate.net2dsemiconductors.com
CrystallinityHigh, perfect layered structure researchgate.net2dsemiconductors.com
Defect ConcentrationLow (< 1E9 cm⁻²) 2dsemiconductors.com
PurityHigh (e.g., 99.9999%) 2dsemiconductors.com
Carrier Mobility10.6 cm² V⁻¹ s⁻¹ researchgate.net
CharacterizationXRD, Raman Spectroscopy, SEM, EDAX researchgate.net2dsemiconductors.com

Exploration of Other Emerging Synthetic Routes for HfS₂ Architectures

Beyond sALD and MSFM, several other promising synthetic routes are being explored to create diverse HfS₂ architectures, from nanostructures to thin films. These methods offer unique advantages in terms of controlling morphology, size, and properties.

Hydrothermal Synthesis

Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures in a sealed vessel (autoclave) to crystallize materials. For the synthesis of hafnium-based nanoparticles, a precursor like hafnium tetrachloride (HfCl₄) is dissolved in a solvent (typically water) and heated. sciensage.info For instance, hafnium oxide (HfO₂) nanoparticles have been successfully synthesized by heating a solution of HfCl₄ and a precipitating agent like sodium hydroxide (B78521) (NaOH) in an autoclave at temperatures ranging from 140 to 180°C for 24 hours. sciensage.info While this example is for an oxide, similar principles can be applied to synthesize sulfide nanostructures by using a suitable sulfur source. The hydrothermal method is advantageous for producing crystalline nanoparticles with controlled morphology. core.ac.uk

Interactive Data Table: Hydrothermal Synthesis of Hafnium-Based Nanoparticles

ParameterValue/ObservationReference
Precursor Example (for oxide)Hafnium Tetrachloride (HfCl₄) sciensage.info
SolventDistilled Water sciensage.info
Precipitating Agent (for oxide)Sodium Hydroxide (NaOH) sciensage.info
Temperature Range140 - 200°C sciensage.infoacs.org
Reaction Time24 hours sciensage.info
Resulting ArchitectureNanoparticles sciensage.info

Colloidal Synthesis

Colloidal synthesis encompasses wet-chemical techniques for producing nanocrystals, including quantum dots and nanosheets, within a solvent. These methods offer excellent control over the size, shape, and surface chemistry of the resulting nanostructures.

For HfS₂ nanosheets, a reported method involves heating a mixture of hafnium tetrachloride (HfCl₄), 1-dodecanethiol (B93513) (1-DDT) as the sulfur source, and oleylamine (B85491) (OLA) as a solvent and capping agent at 245°C for 10 hours in an inert atmosphere. mdpi.com In another approach, carbon disulfide (CS₂) was used as the sulfur precursor at a higher temperature of 320°C. mdpi.comrsc.org The slow decomposition of precursors like 1-DDT can lead to the formation of single-layer nanosheets. mdpi.com

Interactive Data Table: Colloidal Synthesis of HfS₂ Nanostructures

ParameterValue/ObservationReference
Hafnium PrecursorHafnium Tetrachloride (HfCl₄) mdpi.comrsc.org
Sulfur Precursor1-Dodecanethiol (1-DDT) or Carbon Disulfide (CS₂) mdpi.comrsc.org
Solvent/Capping AgentOleylamine (OLA) mdpi.com
Reaction Temperature245°C (with 1-DDT), 320°C (with CS₂) mdpi.com
Reaction Time10 hours (with 1-DDT), 12 hours (with CS₂) mdpi.comrsc.org
Resulting ArchitectureNanosheets, Multilayer Nanodiscs mdpi.comrsc.org

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for growing high-quality thin films and nanostructures on various substrates. In a typical CVD process for HfS₂, solid precursors like hafnium tetrachloride (HfCl₄) and sulfur (S) powder are heated and transported by a carrier gas to a substrate where they react to form an HfS₂ film. rsc.org

The growth temperature is a critical parameter, with studies showing successful synthesis at temperatures around 930°C. mdpi.com The morphology of the resulting HfS₂ can be controlled by the growth parameters, leading to the formation of few-layered films or even vertically aligned nanosheet "forests". rsc.orgresearchgate.net CVD allows for the growth of large-area, uniform films with high crystallinity. rsc.orgresearchgate.net

Interactive Data Table: Chemical Vapor Deposition of HfS₂

ParameterValue/ObservationReference
Hafnium PrecursorHafnium Tetrachloride (HfCl₄) mdpi.comrsc.org
Sulfur PrecursorSulfur (S) powder mdpi.comrsc.org
Substrate ExamplesSapphire (c-plane), SiO₂/Si rsc.org
Growth Temperature~930°C mdpi.com
Carrier GasArgon (Ar) researchgate.net
Resulting ArchitecturesFew-layered films, Nanosheets, Nanoforests rsc.orgresearchgate.net

Advanced Characterization Techniques for Hafnium Sulfide Hfs2 Structures

Spectroscopic Analysis of HfS₂

Spectroscopic methods are indispensable for probing the vibrational and electronic properties of HfS₂, offering a window into its atomic-level structure and composition.

Raman Spectroscopy for Phonon Mode Identification, Lattice Dynamics, and Phase Transitions

Raman spectroscopy is a powerful non-destructive technique used to identify the phonon (lattice vibration) modes in HfS₂. The Raman spectrum of bulk HfS₂ at ambient pressure typically displays distinct peaks corresponding to specific vibrational modes. The most prominent of these are the in-plane Eg mode and the out-of-plane A1g mode. arxiv.orgresearchgate.net Studies have reported the Eg mode appearing around 260-266 cm⁻¹ and the A1g mode at approximately 337-344 cm⁻¹. arxiv.orgresearchgate.net Additional modes, such as one at ~141 cm⁻¹ and another at ~325 cm⁻¹, have also been identified. arxiv.org

The frequencies of these Raman modes are sensitive to various factors, including the number of layers in the material. As the material thins from bulk to a monolayer, a redshift in the vibrational frequencies is observed, which is attributed to changes in van der Waals interactions and interlayer forces. rsc.org Temperature also influences the phonon modes, with studies showing a softening (shift to lower frequency) of the modes at elevated temperatures due to anharmonic phonon-phonon interactions and thermal expansion. rsc.org

Furthermore, high-pressure Raman spectroscopy is a crucial tool for investigating the lattice dynamics and structural phase transitions of HfS₂. As pressure is applied, the Raman modes typically blueshift (shift to higher frequency). researchgate.net Research has revealed that HfS₂ undergoes pressure-induced phase transitions. One study observed transformations in the Raman spectra between 5.7 GPa and 9.8 GPa, and again between 12.8 GPa and 15.2 GPa, suggesting structural changes. arxiv.org Another investigation reported a reversible transformation from a layered structure to a 3D Immm structure at approximately 12 GPa. researchgate.net The appearance of new peaks and changes in the lineshape of existing peaks in the Raman spectra under high pressure provide evidence for these transitions. arxiv.orgresearchgate.net

Raman Mode Approximate Frequency (cm⁻¹) (Ambient Pressure) Vibrational Motion
Eg260 - 266In-plane
A1g337 - 344Out-of-plane
-~141-
-~325-

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Chemical States, and Surface Purity Assessment

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides detailed information about the elemental composition, chemical states, and purity of the top 5-10 nanometers of a material's surface. wikipedia.org For HfS₂, XPS is essential for confirming the presence of hafnium and sulfur and for identifying the nature of their chemical bonds.

High-resolution XPS spectra of the Hf 4f region can be deconvoluted to distinguish between hafnium bonded to sulfur (Hf-S) and any surface oxidation in the form of hafnium oxide (HfO₂). nih.gov For instance, the Hf 4f doublet for HfS₂ is found at lower binding energies (e.g., Hf 4f₇/₂ at ~17.0 eV) compared to the doublet for HfO₂ (e.g., Hf 4f₇/₂ at ~17.8 eV). nih.gov Similarly, the S 2p spectrum can confirm the presence of sulfide (B99878) in HfS₂. The S 2p₃/₂ and S 2p₁/₂ doublet is typically observed at binding energies around 161.3 eV and 162.7 eV, respectively. nih.gov

XPS is also critical for assessing the surface purity of HfS₂ samples. Due to the high reactivity of hafnium, surfaces can easily oxidize when exposed to air. nih.gov XPS can quantify the degree of this surface oxidation, which is crucial for applications where a pristine surface is required. The technique can also detect other contaminants that may be present on the surface. nih.gov

Element Core Level Binding Energy (eV) for HfS₂ Binding Energy (eV) for HfO₂
Hafnium (Hf)4f₇/₂~17.0~17.8
Hafnium (Hf)4f₅/₂~18.6~19.3
Sulfur (S)2p₃/₂~161.3-
Sulfur (S)2p₁/₂~162.7-

Spectroscopic Ellipsometry for Film Thickness and Optical Constant Determination

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. horiba.com This method is particularly valuable for characterizing HfS₂ films grown by techniques such as atomic layer deposition (ALD). researchgate.netnih.gov

By measuring the change in polarization of light reflected from the sample surface over a range of wavelengths, and then fitting this data to a model, the thickness of the HfS₂ film can be accurately determined. nih.gov For example, a 100-cycle ALD process was found to produce a HfS₂ film with a thickness of 5.8 nm. nih.gov

Spectroscopic ellipsometry also provides the complex refractive index of HfS₂. arxiv.org The refractive index and extinction coefficient spectra are unique to the material and can be used to confirm its chemical identity. For instance, the optical properties of HfS₂ are distinctly different from those of HfO₂, with HfS₂ showing strong absorption over a large portion of the visible range, while HfO₂ is transparent. nih.gov The bandgap of the material can also be estimated from the optical data. nih.gov

Technique Measured Parameters Derived Properties for HfS₂ Films
Spectroscopic EllipsometryΨ (Amplitude Ratio), Δ (Phase Difference)Film Thickness, Refractive Index (n), Extinction Coefficient (k), Bandgap

Microscopic and Diffractional Characterization of HfS₂

Microscopic and diffraction techniques are vital for visualizing the physical structure and morphology of HfS₂ from the atomic to the macroscopic scale.

X-ray Diffraction (XRD) for Crystal Structure, Crystallinity, and Phase Identification

X-ray diffraction (XRD) is a primary technique for determining the crystal structure, assessing the crystallinity, and identifying the phases of HfS₂. rsc.org For single-crystal or well-oriented HfS₂ films, XRD patterns typically show a series of sharp peaks corresponding to the (00l) planes of the hexagonal crystal structure. hqgraphene.comrsc.org This indicates that the layers are highly oriented along the c-axis. rsc.org

The positions of the diffraction peaks are used to calculate the lattice parameters of the unit cell. For HfS₂, the lattice constant c has been determined to be approximately 0.586 nm. hqgraphene.comnih.gov The sharpness of the XRD peaks, often quantified by the full width at half maximum (FWHM), provides an indication of the crystalline quality of the material, with narrower peaks suggesting higher crystallinity. rsc.org

XRD is also instrumental in studying pressure-induced phase transitions. By performing XRD measurements at high pressures, changes in the crystal structure can be directly observed. For example, studies have shown that the layered P-3m1 structure of HfS₂ transforms to a different phase at high pressures, providing crucial information about the material's behavior under extreme conditions. researchgate.net

Diffraction Peak (2θ) Corresponding Plane Crystal System Lattice Parameter 'c' (nm)
~15.1°(001)Hexagonal~0.586
~30.5°(002)Hexagonal~0.586
~46.6°(003)Hexagonal~0.586
~63.5°(004)Hexagonal~0.586

Scanning Electron Microscopy (SEM) for Morphological and Surface Topography Analysis

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. ceric-eric.eu It provides valuable information about the morphology, surface topography, and microstructure of HfS₂. tescan-analytics.com SEM images can reveal the shape and size of HfS₂ crystals, the uniformity of thin films, and the presence of any surface features or defects. nih.gov

For instance, SEM has been used to visualize HfS₂ films grown on various substrates, showing that the films can be homogeneous even after a large number of deposition cycles. nih.gov High-magnification SEM images can provide detailed views of the surface topography, which is crucial for understanding how the material might interact with other components in a device. nih.govresearchgate.net The technique can achieve resolutions better than one nanometer, allowing for detailed nanoscale characterization. ceric-eric.eu In addition to imaging, SEM can be equipped with detectors for energy-dispersive X-ray spectroscopy (EDX), which can provide elemental analysis of the sample. hqgraphene.com

Technique Information Obtained Relevance to HfS₂
Scanning Electron Microscopy (SEM)Surface Morphology, Topography, MicrostructureVisualization of crystal shape, film uniformity, and surface features.

Transmission Electron Microscopy (TEM) for Microstructural and Defect Characterization

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the microstructure and crystallographic defects of Hafnium Sulfide (HfS₂) at the atomic scale. mdpi.com This technique provides direct, real-space images of the material's atomic arrangement, enabling detailed analysis of film quality, layer stacking, and crystalline imperfections, which are critical for understanding and optimizing the electronic properties of HfS₂-based devices. mdpi.comnih.gov

High-resolution TEM (HRTEM) has been effectively used to characterize HfS₂ thin films. For instance, in studies of HfS₂ films grown by atomic layer deposition (ALD), TEM analysis confirms the successful synthesis of smooth, continuous, and stoichiometric layers. researchgate.netresearchgate.net Techniques such as High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) are employed to visualize the layered structure of the HfS₂ films. researchgate.net The resulting images provide clear evidence of the crystalline nature of the deposit.

Furthermore, Selected Area Electron Diffraction (SAED), a technique within TEM, is used to confirm the crystallinity and determine the phase of the HfS₂ films. researchgate.net The diffraction patterns obtained from SAED consist of distinct rings or spots that correspond to the specific crystallographic planes of HfS₂. By comparing the experimental diffraction patterns with theoretical models, researchers can verify the expected crystal structure. researchgate.net

TEM is also a powerful method for identifying and characterizing a wide range of crystalline defects. nih.gov While specific TEM studies on HfS₂ defects are emerging, the methodologies are well-established for two-dimensional (2D) materials. nih.gov These defects can include:

Point Defects: Such as sulfur (S) or hafnium (Hf) vacancies, which can be visualized using advanced STEM techniques that are sensitive to atomic number (Z-contrast). nih.gov

Line Defects: Including dislocations, which can be analyzed using techniques like weak-beam dark-field (WBDF) imaging. mdpi.comresearchgate.net This method enhances the contrast of the strain fields around dislocation cores, allowing for precise characterization. mdpi.com

Planar Defects: Such as grain boundaries and stacking faults in polycrystalline or layered films.

Cross-sectional TEM analysis is particularly insightful for examining the layered structure of HfS₂ and its interface with substrates or other materials in a heterostructure. nih.gov This approach can reveal the formation of amorphous native oxides or interfacial layers that could impact device performance. nih.gov In-situ TEM methods also offer the potential to observe the dynamics of defect formation and structural changes in real-time under external stimuli like heat or electrical bias. mdpi.com

Table 1: Summary of TEM Findings for HfS₂ Microstructure

Technique Observation Significance Reference
HAADF-STEM Visualization of smooth, continuous, and layered film structure. Confirms high-quality film growth by methods like ALD. researchgate.net
SAED Diffraction patterns confirming the crystalline structure of HfS₂. Verifies the expected crystallography of the synthesized material. researchgate.net
HRTEM Atomic-resolution imaging of the crystal lattice. Allows for direct observation of atomic arrangements and layer stacking. researchgate.net

| Cross-sectional TEM | Identification of amorphous native oxides at the surface/interface. | Reveals the presence of interfacial layers crucial for device fabrication and stability. | nih.gov |

Electronic Structure Probing Techniques for HfS₂

Angle-Resolved Photoemission Spectroscopy (ARPES) for Band Structure Mapping

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic band structure of crystalline solids. wikipedia.org It is based on the photoelectric effect, where incident photons eject electrons from the material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, ARPES allows for the mapping of the occupied electronic states in momentum space, providing a detailed picture of the energy-momentum dispersion relationship, which defines the band structure. wikipedia.org

For Hafnium Sulfide (HfS₂), ARPES has been instrumental in elucidating its fundamental electronic properties. Studies have consistently shown that HfS₂ is an indirect bandgap semiconductor. researchgate.netresearchgate.net ARPES measurements, often compared with Density Functional Theory (DFT) calculations, reveal that the valence band maximum (VBM) is located at the Γ point of the Brillouin zone, while the conduction band minimum (CBM) is situated at the M or L point. nih.govresearchgate.net

Comprehensive ARPES studies on 1T-HfS₂ have successfully observed both the valence and conduction bands. researchgate.netresearchgate.net This is often achieved by using in-situ surface doping, for example with potassium (K) atoms, which donates electrons to the HfS₂ and shifts the Fermi level, allowing the normally unoccupied conduction bands to be populated and observed by ARPES. researchgate.netresearchgate.net Such experiments have determined the indirect band gap of HfS₂ to be approximately 2.11 eV. researchgate.net Other combined photoemission and inverse photoemission studies have reported a larger indirect band gap of 2.85 eV between the Γ and M/L points, with a direct band gap in the normal direction measured at 3.6 eV. researchgate.net

ARPES is also highly sensitive to the effects of defects and doping on the electronic structure. For example, sulfur vacancies can induce notable changes in the conduction band at the M point. researchgate.netresearchgate.net Furthermore, in highly doped HfS₂, ARPES has been used to observe the emergence of satellite spectral features near the quasiparticle peak at the bottom of the conduction band. aps.org These features are attributed to the coupling of electrons with collective charge-density fluctuations known as plasmons, leading to the formation of plasmonic polarons. aps.org

Table 2: Selected ARPES Data for Hafnium Sulfide (HfS₂) Band Structure

Parameter Value / Location Method Reference
Band Gap Type Indirect ARPES researchgate.net, researchgate.net
Valence Band Maximum (VBM) Γ point ARPES researchgate.net, nih.gov
Conduction Band Minimum (CBM) M/L point ARPES / DFT researchgate.net, nih.gov
Indirect Band Gap ~2.11 eV ARPES with K-doping researchgate.net
Indirect Band Gap 2.85 eV Combined ARPES and Inverse Photoemission researchgate.net

| Direct Band Gap (Normal Emission) | 3.6 eV | Combined ARPES and Inverse Photoemission | researchgate.net |

Electronic Structure and Band Engineering in Hafnium Sulfide Hfs2

Fundamental Electronic Band Structure of Pristine HfS2

Hafnium sulfide (B99878) (HfS2), a member of the Group IV transition metal dichalcogenides (TMDCs), exhibits distinct electronic properties that are highly dependent on its dimensionality.

Orbital Contributions of Hafnium and Sulfur Atoms to Valence and Conduction Bands

The electronic band structure of HfS2 is primarily determined by the orbital contributions of the constituent hafnium (Hf) and sulfur (S) atoms. The valence bands are largely dominated by the p-orbitals of the sulfur atoms. scispace.comnih.gov Conversely, the conduction bands are mainly composed of the d-orbitals from the hafnium atoms. scispace.comnih.gov

Detailed analysis of the partial density of states (PDOS) confirms this orbital character. The top of the valence bands is predominantly formed by S 3p states, while the bottom of the conduction band is mainly comprised of Hf 5d states. nih.gov This clear separation of orbital contributions to the valence and conduction bands is a key feature of the electronic structure of HfS2 and related TMDCs.

Strain Engineering of HfS2 Electronic Properties

The electronic properties of HfS2, particularly its bandgap, can be effectively tuned by applying mechanical strain. This "strain engineering" provides a powerful tool to modify the material's behavior for various electronic and optoelectronic applications.

Uniaxial Strain Effects on Band Gap Modulation

Applying uniaxial strain, which is a directional stretching or compressing, significantly alters the electronic band structure of monolayer HfS2.

Under uniaxial tensile strain, the bandgap of monolayer HfS2 generally increases. arxiv.org However, the indirect nature of the bandgap is typically preserved under this type of strain. arxiv.org For instance, when a uniaxial tensile strain is applied along the y-direction, the bandgap can increase from 1.12 eV to a maximum of 2.11 eV. mdpi.comnih.gov In contrast, uniaxial compressive strain can lead to more complex behavior. For example, when compressive strain is applied along the x-direction, the material can exhibit metallic behavior at strains between -10% and -8%. mdpi.com At a compressive strain of -6%, it becomes an indirect semiconductor with a bandgap of 0.35 eV. mdpi.com Interestingly, under certain specific uniaxial tensile strains, HfS2 can transition from an indirect to a direct bandgap semiconductor. mdpi.comnih.gov

Biaxial Strain Effects on Band Gap, Charge Carrier Mobility, and Phonon Scattering Rate

Biaxial strain, where the material is stretched or compressed uniformly in two directions, also has a profound impact on the electronic and transport properties of monolayer HfS2.

Band Gap Modulation: Applying biaxial tensile strain generally leads to an increase in the bandgap, while compressive strain causes it to decrease. nih.govacs.org For instance, with biaxial strain ranging from -3% (compressive) to 7% (tensile), the bandgap can be tuned from 0.9 eV to 1.83 eV. acs.org Another study showed that under a biaxial strain from -4% to 4%, the bandgap changes from 0.65 eV to 1.67 eV. nih.gov

Charge Carrier Mobility: Biaxial strain is an effective way to engineer the charge carrier mobility in monolayer HfS2. Compressive biaxial strain has been shown to enhance both electron and hole mobility. nih.govmdpi.compreprints.org This is primarily due to a decrease in the effective mass of the charge carriers. nih.govmdpi.compreprints.org At a biaxial compressive strain of 4%, the electron mobility can be enhanced by approximately 90%, and the hole mobility by about 13%. nih.govmdpi.compreprints.org Conversely, biaxial tensile strain tends to increase the effective mass, leading to a degradation of electron mobility. mdpi.com

Phonon Scattering Rate: The phonon scattering rate, which impedes carrier transport, is also influenced by biaxial strain. Biaxial compressive strain leads to a decrease in the phonon scattering rate, contributing to the observed increase in carrier mobility. nih.govmdpi.comresearchgate.net In contrast, tensile strain can increase the phonon scattering rate. mdpi.com Specifically, the scattering between acoustic (ZA) modes and optical modes is a key factor, and the ZA optical gap decreases with increasing biaxial strain from -3% to 7%, suggesting stronger scattering and lower lattice thermal conductivity. acs.org

Vertical Strain (Pressure-Induced) Effects on Electronic Transitions, Including Semiconductor-to-Metal Transition

Applying vertical strain, or pressure, to HfS2 can induce significant electronic transitions, most notably a semiconductor-to-metal transition.

As pressure is applied, the bandgap of HfS2 gradually narrows. uv.es Theoretical calculations suggest that an indirect-to-direct bandgap transition can be induced by compressive strains starting from -9%. researchgate.net Experimental studies have shown that HfS2 undergoes metallization at pressures above 40 GPa. uv.es This transition is supported by the disappearance of Raman modes at these high pressures. uv.es Further compression leads to even more exotic electronic states, with superconductivity emerging at approximately 115 GPa. uv.es This pressure-induced semiconductor-to-metal transition is a result of structural reconstructions that alter the electronic states near the Fermi level. uv.es The 1T-HfS2 monolayer system is also predicted to undergo a semiconductor-to-metal transition under applied compressive strain. ossila.com

Interactive Data Table: Strain Effects on HfS2 Properties

Strain TypeStrain RangeEffect on Band GapEffect on Carrier MobilityEffect on Phonon Scattering Rate
Uniaxial Tensile (y-dir)0% to 30%Increases from 1.12 eV to 2.11 eV--
Uniaxial Compressive (x-dir)-10% to -8%Becomes metallic--
Biaxial-4% to 4%Decreases/Increases (0.65 eV to 1.67 eV)Increases with compressionDecreases with compression
Vertical Pressure> 40 GPaNarrows, leading to metallization--

Doping and Defect Engineering for HfS₂ Functionalization

The electronic and magnetic properties of hafnium sulfide (HfS₂) can be significantly altered through doping and the introduction of defects. These modifications are crucial for tailoring the material for specific applications in electronics and spintronics.

Substitutional Doping Strategies and Induced Magnetism

Substitutional doping, where an atom in the HfS₂ lattice is replaced by a foreign atom, is a powerful technique to tune its properties. Pristine HfS₂ is a nonmagnetic semiconductor. researchgate.net However, introducing dopants can induce magnetism and alter its electronic behavior.

Lanthanide Doping: Doping with lanthanide (Ln) atoms like La, Ce, Pr, Nd, Pm, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb, and Lu has been explored. nih.govrsc.orgresearchgate.net The incorporation of these dopants is generally more favorable under S-rich conditions. nih.gov With the exception of La and Lu, doping with lanthanide atoms induces magnetism in the HfS₂ monolayer. rsc.org This doping strategy significantly changes the electronic ground states by introducing defect states. nih.govrsc.org

Non-metal Doping (C, N, P): Doping HfS₂ with non-metal atoms such as Carbon (C) and Nitrogen (N) by substituting a sulfur (S) atom has been investigated with the aim of creating new half-metallic materials for spintronics. researchgate.net Phosphorus (P) doping has also been studied and has been shown to lead to a high Seebeck coefficient. acs.org

Transition Metal Doping: The introduction of transition metals as dopants has been shown to be an effective method for modulating the properties of HfS₂. mdpi.com Theoretical studies have shown that doping with transition metals from groups VIB and VIIB can induce magnetic moments. researchgate.net For instance, substituting a hafnium (Hf) atom with a transition metal from group VIB or VIIB can induce magnetic moments of approximately 2.000 and 3.000 µB, respectively. researchgate.net Specifically, Cr-doped monolayer HfS₂ becomes a magnetic metal, while Mn-, Tc-, and Re-doped monolayers are magnetic semiconductors. researchgate.net Mo- and W-doped HfS₂ are predicted to be magnetic half-metals. researchgate.net Experimental work has demonstrated that doping with Mn, Fe, Co, and Cu can alter the bandgap of HfS₂ crystals. mdpi.com

The table below summarizes the effect of various dopants on the magnetic and electronic properties of monolayer HfS₂.

DopantSubstituted AtomResulting Magnetic PropertyResulting Electronic PropertyReference
CrHfMagneticMetal researchgate.net
MnHfMagneticSemiconductor researchgate.net
TcHfMagneticSemiconductor researchgate.net
ReHfMagneticSemiconductor researchgate.net
MoHfMagneticHalf-metal researchgate.net
WHfMagneticHalf-metal researchgate.net
Lanthanides (except La, Lu)HfMagneticMetallic rsc.org
C, NSPredicted Half-metallic- researchgate.net

Vacancy Defects and their Impact on Electronic Properties and Conductivity

The presence of vacancies, which are missing atoms in the crystal lattice, significantly influences the electronic properties of HfS₂. Both hafnium (Hf) and sulfur (S) vacancies can be created and have distinct effects.

Creating a single Hf vacancy (V₁Hf) or a single S vacancy (V₁S) can induce a transition from a semiconducting to a metallic state in monolayer HfS₂. researchgate.net A single Hf vacancy can also induce a magnetic moment of 3.265 µB. researchgate.net In contrast, creating a divacancy (V₁Hf+₁S) or a trivacancy (V₁Hf+₂S) can maintain the semiconducting nature of the material, with the divacancy inducing a magnetic moment of 2.000 µB. researchgate.net

Sulfur vacancies (Vs) act as shallow donors in HfS₂, making the material n-type. aip.org The concentration of these vacancies can be controlled, for instance, by an external electric field, which can lead to a transition of the entire HfS₂ layer from a semiconductor to a metal at a Vs doping concentration of 3.8%. aip.org This transition is a result of the generation and movement of Vs. aip.org S-vacancy defects can also cause a significant change in the conduction band at the M point. researchgate.net

The table below details the impact of different vacancy defects on the properties of monolayer HfS₂.

Vacancy TypeInduced Magnetism (µB)Electronic StateReference
V₁Hf3.265Metal researchgate.net
V₁S-Metal researchgate.net
V₁Hf+₁S2.000Semiconductor researchgate.net
V₁Hf+₂S-Semiconductor researchgate.net
3.8% Vs-Metal aip.org

Intercalation Phenomena and Electronic Structure Reconfiguration

Intercalation, the insertion of atoms or molecules between the layers of a van der Waals material like HfS₂, provides another avenue for tuning its electronic structure. This process can lead to dynamic reconfigurability of the material's properties. researchgate.net

For example, electrochemical intercalation of organometallics into HfS₂ can lead to a significant and measurable change in its electron and phonon behavior. researchgate.net This method allows for dynamic control of the cross-plane electrical and thermal conductivity. researchgate.net Specifically, a 400-fold control of cross-plane electrical conductivity (from 1.8 μS/cm to 741 μS/cm) and a corresponding 4-fold control of cross-plane thermal conductivity (from 0.35 Wm⁻¹K⁻¹ to 1.45 Wm⁻¹K⁻¹) have been demonstrated. researchgate.net

Intercalation of alkali ions such as lithium (Li), sodium (Na), and potassium (K) into a graphene-HfS₂ heterostructure has also been studied. rsc.org The intercalation is most stable when the ions are positioned between the graphene and HfS₂ layers. rsc.org The binding energy and band gap of the heterostructure increase with the number of intercalated ions. rsc.org The diffusion energy barriers for these ions are relatively low, suggesting high charge/discharge rates for potential battery applications. rsc.org

Electric Field Modulation of HfS₂ Electronic Properties

Applying an external electric field is a powerful, non-destructive method to modulate the electronic properties of HfS₂ and its heterostructures. rsc.orgresearchgate.netrsc.org

In a ZrS₂/HfS₂ van der Waals heterostructure, an external electric field can tune the band alignment from a type-I to a type-II configuration. rsc.orgresearchgate.net This transition allows for the spatial separation of electron-hole pairs. rsc.orgresearchgate.net Furthermore, the band gap of the heterostructure exhibits a linear variation with the applied electric field, and a semiconductor-to-metal transition can be realized. rsc.orgresearchgate.net The underlying mechanism involves the linear shifts of band edges and the splitting of quasi-Fermi levels driven by charge transfer between the layers. rsc.orgresearchgate.net

Strain-induced electric fields can also be generated in HfS₂. d-nb.info By creating spatially varying strain, for example through the formation of HfO₂ from HfS₂, it is possible to modulate the bandgap and create electric fields that can enhance the performance of phototransistors. d-nb.info

Effective Mass Analysis and Carrier Transport Properties in HfS₂

Monolayer HfS₂ has a highly anisotropic conduction band. nih.gov The electron effective mass varies depending on the crystallographic direction. For instance, in the M (Γ→M) direction, one conduction band valley has a heavy effective mass of 3.05 × mₑ, while two other valleys have a lighter effective mass of 0.35 × mₑ. aip.org

Strain engineering can be used to tune the effective mass and, consequently, the carrier transport performance. mdpi.compreprints.org Biaxial compressive strain can decrease the effective mass of both electrons and holes, leading to an increase in carrier mobility. mdpi.compreprints.org A 4% biaxial compressive strain can enhance the electron mobility by approximately 90% and the hole mobility by about 13%. mdpi.compreprints.org Conversely, biaxial tensile strain increases the effective mass, which degrades electron mobility. mdpi.compreprints.org

The table below presents the calculated effective masses for monolayer HfS₂.

CarrierDirectionEffective Mass (m*/mₑ)Reference
ElectronM (Valley 1)3.05 aip.org
ElectronM (Valleys 2 & 3)0.35 aip.org
ElectronArmchair (unstrained)- nih.gov
ElectronZigzag (unstrained)- nih.gov
HoleArmchair (unstrained)- nih.gov
HoleZigzag (unstrained)- nih.gov

The carrier mobility in HfS₂ is also influenced by factors such as the channel length in field-effect transistors (FETs). Monolayer HfS₂ has been identified as a superior material within the transition metal dichalcogenide family for ultra-scaled FETs, with the potential for high ON currents. mdpi.compreprints.org

Optical Properties and Light Matter Interaction in Hafnium Sulfide Hfs2

Light Absorption Characteristics of HfS2 Across Spectral Regions

Hafnium disulfide exhibits distinct light absorption properties that are crucial for its potential applications in optoelectronic devices. samaterials.com

Strong Absorption in Ultraviolet (UV) and Visible Light Regimes

HfS2 demonstrates robust absorption of light in the ultraviolet (UV) and visible portions of the electromagnetic spectrum. nih.govrsc.org Experimental studies on few-layered HfS2 have shown broad-range absorbance in the UV-to-visible region, typically between 300 and 600 nanometers. nih.gov This strong absorption is attributed to the generation of a significant number of electron-hole pairs within the material upon illumination. nih.gov Theoretical calculations further support these experimental findings, predicting high absorption coefficients in both the visible and ultraviolet regimes. researchgate.net Specifically, absorption peaks in the visible region have been noted between 420-430 nm. researchgate.net The strong light-matter interaction in this spectral range makes HfS2 a compelling material for applications such as photodetectors. nih.govresearchgate.net

Optical Band Gap Determination and Excitonic Features

The optical band gap of HfS2 is a key parameter governing its light absorption properties. Bulk HfS2 is an indirect band gap semiconductor with a value of approximately 2.0 eV. nih.govhqgraphene.com However, the band gap can be influenced by the material's thickness. For instance, single-layer HfS2 is predicted to have a direct band gap of around 1.2 eV. hqgraphene.com

Experimentally, the optical band gap of few-layered HfS2 grown by chemical vapor deposition has been estimated to be around 2.59 eV using a Tauc plot, which is an analysis of the absorption band edge. nih.gov This value is in reasonable agreement with theoretical predictions that place the indirect band gap between 1.9 and 2.7 eV. nih.gov The variation in reported band gap values can be attributed to factors like the quantum confinement effect, similar to what is observed in other TMDs like MoS2. nih.gov

Photoluminescence (PL) spectroscopy is another technique used to probe the electronic structure of HfS2. A typical PL spectrum of HfS2 shows a single peak at approximately 1.8 eV, which is consistent with its indirect band gap nature. rsc.orgnih.gov The presence of excitons, or bound electron-hole pairs, also influences the optical properties. For example, in a ZrS2/HfS2 heterostructure, the optical gap is found to be 2.64 eV with a significant exciton (B1674681) binding energy of 0.71 eV. researchgate.net

Anisotropy in Optical Properties of HfS2 Under External Stimuli

The optical properties of HfS2 can exhibit anisotropy, meaning they differ depending on the direction of light propagation and polarization relative to the material's crystal structure. This anisotropy can be influenced by external factors such as strain and pressure.

Angle-resolved polarized Raman spectroscopy has revealed strong in-plane anisotropy in HfS2 under high pressure. aip.orgaip.org This pressure-induced anisotropy is linked to possible distortions in the crystal structure. aip.orgaip.org Theoretical studies also highlight the anisotropic nature of HfS2, with calculations showing a large anisotropy in the in-plane refractive index in the visible range. arxiv.org Furthermore, the dielectric function of HfS2 has been found to be anisotropic in the mid- to far-infrared regions. osti.gov This inherent and externally tunable anisotropy offers a pathway to engineer the optical response of HfS2 for specific applications.

Theoretical Modeling of HfS2 Optical Response and Absorption Coefficients

Theoretical modeling, primarily using density functional theory (DFT), plays a crucial role in understanding and predicting the optical properties of HfS2. nih.govsoton.ac.uk These calculations can determine the electronic band structure, density of states, and optical absorption spectra. nih.gov

Theoretical absorption spectra of HfS2 have shown good agreement with experimental UV-visible measurements. nih.gov DFT calculations have been employed to investigate the electronic structure and optical properties of HfS2 monolayers under vertical strain, revealing that the band gap can be engineered and that the material possesses a high absorption coefficient in the visible and UV regions. researchgate.net For instance, one study calculated the absorption coefficient to be as high as 49.600 (10⁴/cm) in the visible and 88.122 (10⁴/cm) in the ultraviolet regime. researchgate.net

Furthermore, first-principles calculations have been used to study the optical properties of HfS2(1−x)Se2(x) and ZrS2(1−x)Se2(x) ternary alloys, showing that the absorption peaks cover a broad visible range and that the optical properties can be tuned by varying the selenium concentration. nih.gov The calculated absorption coefficients for these alloys were in good agreement with experimental results. nih.gov Many-body BSE+ calculations have also been used to determine the refractive index tensor of HfS2 with high fidelity. arxiv.org

Photoelectric Excitation Mechanisms and Photogenerated Carrier Separation in HfS2-Based Systems

The photoelectric effect in HfS2 involves the generation, separation, and transport of photo-induced charge carriers. researchgate.net When HfS2 absorbs photons with energy greater than its band gap, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. nih.gov

In HfS2-based heterostructures, the separation of these photogenerated carriers is crucial for efficient device performance. The formation of a type-II band alignment in heterostructures, such as those with hexagonal boron nitride (h-BN) or organic perovskites, facilitates this separation. researchgate.netacs.org In a type-II heterojunction, the conduction and valence band edges of the two materials are staggered, creating a built-in electric field at the interface. researchgate.netacs.org

For example, in a CH3NH3PbI3/HfS2 van der Waals heterostructure, photoexcited electrons tend to move to the HfS2 layer, while holes remain in the CH3NH3PbI3 layer, effectively separating the charge carriers. acs.org This efficient charge separation minimizes recombination and enhances the performance of photodetectors and photovoltaic cells. researchgate.netacs.org Similarly, heterostructures like GaAlS2/HfS2 are predicted to have band alignments suitable for Z-scheme charge transfer, which is beneficial for photocatalysis. researchgate.net The presence of trap states at the interface of HfS2 heterojunctions can also influence carrier dynamics, particularly under varying light power densities. ecnu.edu.cn

Heterostructures and Interfacial Phenomena of Hafnium Sulfide Hfs2

Van der Waals (vdW) Heterostructure Formation with HfS₂

The formation of vdW heterostructures involves stacking HfS₂ with other 2D materials. The weak vdW forces that hold the layers together allow for the combination of a wide range of materials with disparate lattice constants and crystal structures, offering a high degree of flexibility in tailoring the properties of the resulting heterostructure.

HfS₂ Integration with Perovskites (e.g., CH₃NH₃PbI₃/HfS₂)

The integration of HfS₂ with perovskites, such as methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃), has garnered significant interest for photovoltaic applications. acs.orgdiva-portal.org First-principles calculations have been employed to model the two-dimensional CH₃NH₃PbI₃/HfS₂ vdW heterostructure. acs.orgkb.se These studies indicate that the formation of such a heterostructure is energetically favorable. acs.orgresearchgate.net

The resulting CH₃NH₃PbI₃/HfS₂ vdW heterostructure exhibits a direct band gap, which is significantly smaller than that of the individual components. acs.orgdiva-portal.org Specifically, the direct band gap has been calculated to be 0.52 eV using the GGA-PBE functional and 1.04 eV with the hybrid HSE06 functional. acs.orgdiva-portal.org This band gap reduction enhances visible-light sensitivity. diva-portal.org The heterostructure demonstrates high optical absorption in the visible region, surpassing that of pristine HfS₂ and CH₃NH₃PbI₃. acs.org The combination of these properties suggests that CH₃NH₃PbI₃/HfS₂ vdW heterostructures are promising candidates for absorber materials in solar cells, with a predicted spectroscopic limited maximum efficiency (SLME) of 28.45%. acs.orgdiva-portal.orgpurdue.edu

HfS₂ Integration with Other Transition Metal Dichalcogenides (e.g., HfS₂/MoTe₂, HfS₂/HfSe₂, ZrS₂/HfS₂)

HfS₂ can be combined with other TMDCs to create heterostructures with tailored electronic and optical properties.

HfS₂/MoTe₂: Density functional theory (DFT) simulations of the HfS₂/MoTe₂ vdW heterostructure reveal that it is an indirect bandgap semiconductor. rsc.orgnih.gov The band gap of multilayered HfS₂/MoTe₂ heterostructures can vary from 0.35 eV to 0.51 eV for up to seven layers. rsc.orgnih.govrsc.org This heterostructure exhibits a type-II band alignment, where the valence band maximum (VBM) is dominated by the MoTe₂ layer and the conduction band minimum (CBM) is dominated by the HfS₂ layer. rsc.orgnih.govrsc.orgrsc.org This alignment is stable in multilayer configurations and promotes the spatial separation of electrons and holes, making it suitable for photovoltaic applications. nih.govrsc.org

HfS₂/HfSe₂: The HfS₂/HfSe₂ heterostructure has also been investigated using DFT. The most stable configuration is found to be HfS₂(1T)/HfSe₂(2H). dntb.gov.ua This heterostructure exhibits a type-II band alignment with an indirect bandgap of 1.44 eV. dntb.gov.uaresearchgate.net The VBM is primarily contributed by HfS₂(1T) and the CBM by HfSe₂(2H). dntb.gov.uaresearchgate.net Interestingly, the formation of the heterostructure can induce a transition from an indirect to a direct bandgap. researchgate.networldscientific.com

ZrS₂/HfS₂: First-principles calculations show that the ZrS₂/HfS₂ vdW heterostructure has an intrinsic type-I band alignment with an indirect band gap. rsc.orgrsc.orgresearchgate.net The nearly identical lattice constants of ZrS₂ and HfS₂ make them ideal candidates for forming high-quality vertical heterostructures. arxiv.org The band gap of the ZrS₂/HfS₂ vdW heterostructure based on the GW method is reported to be 2.60 eV. arxiv.org

Table 1: Properties of HfS₂-based TMDC Heterostructures

HeterostructureBand AlignmentBand Gap (eV)Key Findings
HfS₂/MoTe₂ Type-II0.35 - 0.51 (indirect)VBM dominated by MoTe₂, CBM by HfS₂. rsc.orgnih.govrsc.orgrsc.org Suitable for photovoltaics. rsc.orgnih.gov
HfS₂/HfSe₂ Type-II1.44 (indirect)Most stable configuration is HfS₂(1T)/HfSe₂(2H). dntb.gov.ua Potential for indirect to direct bandgap transition. researchgate.networldscientific.com
ZrS₂/HfS₂ Type-I2.60 (indirect)Can be tuned to Type-II with an external electric field. rsc.orgrsc.orgresearchgate.net

HfS₂ Integration with Graphene (e.g., Graphene-HfS₂)

The integration of HfS₂ with graphene (Gr) to form a Gr-HfS₂ vdW heterostructure has been explored for applications in nanoelectronics and energy storage. researchgate.netnih.govrsc.org Density functional theory calculations confirm that the formation of this heterostructure is energetically favorable. nih.govrsc.org The resulting Gr-HfS₂ interface is determined to be an n-type ohmic contact. researchgate.net The weak vdW interactions between the graphene and HfS₂ layers result in a very small bandgap opening of about 30.7 meV at the gamma point. nih.gov The valence band of the heterostructure is primarily dominated by the graphene layer, while the conduction band is dominated by the HfS₂ layer. nih.gov

Interfacial Electronic Interactions, Charge Transfer, and Band Alignment Engineering

The properties of HfS₂-based heterostructures are largely governed by the electronic interactions, charge transfer, and resulting band alignment at the interface.

In the CH₃NH₃PbI₃/HfS₂ heterostructure, a significant charge transfer of 0.99 e⁻ occurs from the HfS₂ monolayer to the CH₃NH₃PbI₃ surface. acs.org This charge transfer is driven by the difference in work functions (5.70 eV for HfS₂ and 6.05 eV for CH₃NH₃PbI₃) and creates an internal electric field at the interface. acs.org This built-in field facilitates the separation of photogenerated electron-hole pairs, with electrons tending to accumulate on the HfS₂ side and holes on the CH₃NH₃PbI₃ side. acs.org The resulting band alignment is a type-II (staggered) semiconductor configuration. acs.org

For HfS₂/MoTe₂ heterostructures, a type-II band alignment is also observed, which is crucial for separating charge carriers. rsc.orgnih.govrsc.orgrsc.org The band alignment in ZrS₂/HfS₂ heterostructures is intrinsically type-I, but can be tuned to type-II by applying an external electric field. rsc.orgrsc.orgresearchgate.net This transition allows for the spatial separation of electron-hole pairs. rsc.orgrsc.org The application of an electric field can also induce a semiconductor-to-metal transition in the ZrS₂/HfS₂ heterostructure. rsc.orgrsc.org

The band alignment in HfS₂ heterostructures can also be engineered through strain. For instance, in the HfS₂/HfSe₂ system, applying tensile strain can increase the band gap. dntb.gov.ua In the HfS₂/MoTe₂ heterostructure, compressive strain can lead to a semiconductor-to-metal transition. rsc.orgrsc.org

Fabrication and Assembly Challenges in HfS₂-Based vdW Heterostructures

The fabrication of high-quality HfS₂-based vdW heterostructures presents several challenges. The synthesis of high-quality, large-area HfS₂ crystals itself has been a significant hurdle, though methods like van der Waals epitaxy are being developed. researchgate.net

The assembly of these heterostructures typically involves either dry or wet transfer methods. nih.govresearchgate.net Dry transfer techniques, such as the use of a viscoelastic stamp (e.g., polydimethylsiloxane (B3030410) - PDMS), are common but can introduce contaminants like polymer residues at the interface. nih.govresearchgate.netarxiv.org These residues can degrade the electronic performance of the device. arxiv.org Wet transfer methods, while potentially cleaner, can be more complex. researchgate.net

To address the issue of contamination, polymer-free assembly techniques are being developed. arxiv.orgarxiv.org These methods utilize flexible silicon nitride membranes to handle and stack the 2D materials, enabling the creation of ultra-clean interfaces. arxiv.org Such techniques also open up possibilities for assembling heterostructures at high temperatures and in ultra-high vacuum environments. arxiv.orgarxiv.org

Another challenge lies in the precise alignment of the individual layers, which is crucial for achieving the desired electronic and optical properties, especially in moiré superlattices. arxiv.org The formation of bubbles and impurities at the contact interface during the stacking process can also negatively impact device performance, necessitating post-fabrication annealing steps. rsc.org Furthermore, the stability of the heterostructures can be a concern. For example, the HfS₂/HfSe₂ heterostructure has been shown to lose stability at a lower biaxial strain (6%) compared to its monolayer constituents (8%), which is attributed to the vdW interactions inducing interlayer tearing. researchgate.networldscientific.com

Quantum Phenomena and Novel States in Hafnium Sulfide Hfs2

Pressure-Induced Phase Transitions and Metallization in HfS₂

Under ambient conditions, HfS₂ is a semiconductor. However, the application of external pressure dramatically alters its physical characteristics by modifying the interlayer van der Waals interactions and the intrinsic covalent bonding. This leads to a series of structural phase transitions that are intimately linked with a transformation of its electronic ground state from semiconducting to metallic.

Experimental studies utilizing techniques such as X-ray diffraction and Raman spectroscopy have systematically mapped the structural evolution of HfS₂ under compression. At ambient pressure, HfS₂ crystallizes in a trigonal layered structure belonging to the P-3m1 space group. As pressure is increased, it undergoes at least two significant first-order structural phase transitions.

The first transition occurs at approximately 8.0–12 GPa, where the initial trigonal phase transforms into an orthorhombic structure with Immm symmetry. sces2023.orgrsc.org A second structural phase transition is observed at higher pressures, typically in the range of 15.2 GPa to 40 GPa, resulting in a tetragonal structure identified with the I4/mmm space group. rsc.org The precise pressures for these transitions can vary depending on the hydrostatic environment of the experiment. rsc.org For instance, under non-hydrostatic conditions, transitions were noted at 8.0 GPa and 15.2 GPa, whereas under more hydrostatic conditions, these shifted to higher pressures of 8.2 GPa and 17.2 GPa, respectively. rsc.org

Pressure Range (GPa)Crystal StructureSpace GroupSymmetry
Ambient - ~12TrigonalP-3m1Layered (2D)
~12 - ~65OrthorhombicImmm3D
> 40 (Theoretical)TetragonalI4/mmm3D

The observed structural transformations in HfS₂ are directly correlated with profound changes in its electronic properties. Initially a semiconductor with a large band gap, HfS₂ experiences a significant narrowing of this gap under compression. researchgate.net Studies have shown that the bandgap decreases from approximately 2.0 eV to 1.1 eV within the first 15 GPa of applied pressure. researchgate.net

The transition to a metallic state is a direct consequence of these pressure-induced structural changes. Metallization has been reported to occur at pressures ranging from approximately 20.5 GPa to as high as 68.6 GPa. rsc.orgresearchgate.netresearchgate.net This semiconductor-to-metal transition is attributed to the closure of the bandgap, driven by the increased overlap of electronic orbitals as the interlayer distance is reduced in the more compact three-dimensional high-pressure phases. rsc.orgresearchgate.net The first structural transition around 10.0 GPa is also associated with a significant slowdown in the growth rate of photocurrent and response, indicating a direct link between the crystal structure and optoelectronic behavior. iphy.ac.cn

Superconductivity in Compressed HfS₂

Beyond simple metallization, highly compressed HfS₂ enters a superconducting state at cryogenic temperatures. This discovery has positioned HfS₂ as an important material for studying the interplay between crystal structure and emergent quantum phenomena like superconductivity in TMDCs.

Superconductivity in HfS₂ emerges at pressures well above the metallization point. Experimental transport measurements have detected the onset of a superconducting transition at pressures of approximately 78 GPa to 126 GPa. researchgate.netaps.org The superconducting critical temperature (Tc) is highly sensitive to pressure, generally increasing as the material is further compressed.

Different studies have reported varying values for Tc, which may be due to the complex phase transitions that occur at high pressures and low temperatures. aps.org One study observed a superconducting transition at ~126 GPa, with the Tc rising to about 4.4 K at ~153 GPa. researchgate.net Another investigation reported a higher, unsaturated Tc of 16.4 K at 158 GPa. aps.org This latter study also noted the existence of multiple superconducting states coexisting under pressure. aps.org The significant discrepancies suggest a complex landscape of superconducting phases sensitive to the precise structural configuration at extreme pressures. aps.org

Pressure (GPa)Superconducting Critical Temperature (Tc) (K)Reference
~126Onset of Superconductivity researchgate.net
147~15.2 (Zero Resistance at 1.7 K) aps.org
~153~4.4 researchgate.net
158~16.4 (Unsaturated) aps.org

The emergence of superconductivity in HfS₂ is theoretically linked to the pressure-induced structural reconstructions. aps.org While the exact origin remains an area of active investigation, it is understood that the transformation to more compact, three-dimensional crystal structures is a prerequisite. These structural changes trigger significant modifications in the electronic states near the Fermi surface, which are crucial for the formation of Cooper pairs and the onset of a superconducting state.

The enhancement of Tc with increasing pressure is a common feature in many pressure-induced superconductors. nih.gov This behavior is generally associated with the strengthening of the electron-phonon coupling as the lattice stiffens under compression. The existence of multiple superconducting phases suggests that different structural configurations, potentially coexisting at low temperatures, give rise to distinct superconducting properties. aps.org In situ synchrotron X-ray diffraction experiments have confirmed that these multiple superconducting states are linked to structural transitions at low temperatures, ruling out contributions from decomposed elemental sulfur. aps.org

The prevailing theoretical framework for superconductivity in many TMDCs, including HfS₂, is the Bardeen-Cooper-Schrieffer (BCS) theory, where the attractive interaction between electrons is mediated by phonons (quantized lattice vibrations). The pressure-induced changes in the phonon spectra of HfS₂ are therefore critical to understanding its superconducting properties.

Theoretical models for quasi-two-dimensional TMDCs propose that the superconducting state originates from an attractive interaction mediated by phonons. As pressure increases, the phonon frequencies and the electron-phonon coupling strength are modified. While detailed experimental and theoretical investigations specifically on the phonon modes in the superconducting phase of HfS₂ are complex, the strong dependence of Tc on pressure is considered indicative of a phonon-mediated mechanism. The hardening and softening of different phonon modes under pressure can significantly alter the electron-phonon coupling constant, which in turn directly influences the superconducting critical temperature. aps.orgcam.ac.uk The study of these vibrational modes under high pressure is crucial for a complete microscopic understanding of superconductivity in HfS₂.

Topological Properties of Hafnium Sulfide (B99878) (Theoretical Investigations)

Theoretical investigations into the topological properties of hafnium sulfide (HfS₂) have, to date, not predicted the existence of topological states such as those seen in topological insulators or Weyl semimetals. First-principles calculations and other computational studies have predominantly characterized HfS₂ as a semiconductor.

A comprehensive review of the theoretical literature reveals a focus on the electronic band structure, charge transport, and optical properties of HfS₂. These studies consistently show that both bulk and monolayer HfS₂ are semiconductors with an indirect band gap. For instance, first-principles calculations indicate that monolayer HfS₂ possesses a notable band gap, a characteristic that is contrary to the gapless edge or surface states that define topological materials.

While the broader family of transition metal dichalcogenides (TMDCs) is known to host a variety of electronic phases, including topological states in some members, theoretical explorations have not extended these predictions to HfS₂. Studies on the hafnium dichalcogenide series, which includes hafnium selenide (B1212193) (HfSe₂) and hafnium telluride (HfTe₂), have shown a trend towards more metallic behavior with increasing atomic number of the chalcogen atom. Specifically, while HfS₂ is a semiconductor, HfTe₂ is predicted to be a semimetal. frontiersin.org However, this trend does not inherently suggest the presence of a topological phase in HfS₂.

Furthermore, investigations into the effects of strain on the electronic properties of HfS₂ have primarily focused on modulating the band gap and inducing semiconductor-to-metal transitions, rather than exploring the potential for creating topological states.

In contrast, theoretical studies have successfully predicted topological phases in other hafnium-based compounds, such as hafnium halides (HfF, HfCl, HfBr), which have been identified as potential quantum spin Hall insulators. nih.gov The absence of similar predictions for HfS₂ in the scientific literature suggests that, based on current theoretical understanding, it is not considered a candidate for topological matter.

It is important to note that the field of topological materials is an active area of research, and future theoretical investigations could potentially uncover novel electronic states in HfS₂ under specific conditions that have not yet been explored. However, based on the existing body of theoretical work, HfS₂ is classified as a conventional semiconductor with no predicted topological properties.

Table 1: Summary of Theoretical Electronic Properties of Hafnium Dichalcogenides

CompoundPredicted Electronic PhasePredicted Band Gap (Monolayer, T-phase)
Hafnium Sulfide (HfS₂)Semiconductor1.2 eV frontiersin.org
Hafnium Selenide (HfSe₂)Semiconductor0.86 eV frontiersin.org
Hafnium Telluride (HfTe₂)Semimetal0 eV frontiersin.org

Computational Methodologies and Theoretical Frameworks for Hfs2 Research

Density Functional Theory (DFT) Applications in HfS₂ Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational research on HfS₂, enabling the calculation of a wide array of its properties.

The accuracy of DFT calculations heavily relies on the choice of the exchange-correlation (xc) functional, which approximates the complex many-electron interactions. Standard functionals like the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGA) are widely used. vasp.at The Perdew–Burke–Ernzerhof (PBE) functional, a specific form of GGA, is a de facto standard in solid-state physics for its balance of computational efficiency and accuracy. vasp.atnih.gov However, it is well-documented that both LDA and GGA functionals tend to significantly underestimate the electronic band gap of semiconductors. vasp.at

To overcome this "band gap problem," more advanced hybrid functionals are employed. These functionals incorporate a portion of the exact exchange from Hartree-Fock theory, providing a more accurate description of electronic properties. vasp.atwikipedia.org The Heyd–Scuseria–Ernzerhof (HSE06) functional is a prominent example, known for yielding band gap values in closer agreement with experimental results. nih.govwikipedia.org For instance, calculations on a HfS₂ monolayer have shown that different functionals produce a range of band gap values, highlighting the importance of functional selection in predicting electronic properties. researchgate.net Studies on pristine and doped HfS₂ monolayers often utilize the GGA-PBE functional for structural and total energy calculations. rsc.org

Below is a table comparing the calculated band gap of HfS₂ using various exchange-correlation functionals.

FunctionalCalculated Band Gap (eV)Reference
LDA1.07 researchgate.net
GGA-PBE1.15 researchgate.net
HSE062.02 researchgate.net
GW Approximation2.45 researchgate.net

This table illustrates the variation in predicted band gap values for HfS₂ depending on the computational functional used.

For materials containing elements with strongly correlated electrons, such as those with partially filled d or f orbitals, standard DFT functionals can be inadequate. The DFT+U approach is an extension that incorporates an on-site Hubbard U correction to better describe electron localization and correlation. ug.edu.ghresearchgate.netarxiv.org This method is particularly crucial when studying doped HfS₂, for example, with lanthanide atoms that possess unfilled 5f orbitals. rsc.orgug.edu.gh

In such studies, the Hubbard U correction is added to account for the strong electron-electron correlations, leading to a more accurate description of the electronic and magnetic ground states. rsc.orgug.edu.gh For example, in investigations of lanthanide-doped HfS₂ monolayers, a DFT(GGA)+U approach was used, where the U parameter was optimized to accurately model the system. rsc.org This methodology is essential for predicting the properties of doped systems where electron correlation effects are significant. ug.edu.gh

Phonon dispersion calculations are a critical tool for assessing the dynamical stability of a crystal lattice and for understanding its vibrational properties. Phonons are quantized modes of lattice vibration, and their dispersion curves (frequency vs. wave vector) provide fundamental information. The absence of imaginary frequencies in the phonon dispersion across the Brillouin zone indicates that a structure is dynamically stable. aps.org

These calculations are used to predict and analyze the Raman and infrared (IR) active vibrational modes of HfS₂. researchgate.net For example, the prominent Raman peaks observed for HfS₂ correspond to specific vibrational modes: the Eg mode from in-plane sulfur atom vibrations and the A1g mode from out-of-plane sulfur atom vibrations. researchgate.net First-principles calculations of phonon dispersions allow researchers to investigate how stability is affected by factors like temperature and pressure. arxiv.org Furthermore, by including anharmonic effects through methods like self-consistent phonon (SCPH) calculations, a more accurate picture of lattice dynamics and related thermal properties can be achieved. aps.org

Molecular Dynamics (MD) Simulations for HfS₂ Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to study the time evolution of a system, providing insights into dynamic processes, structural transformations, and thermal properties. researchgate.net In the context of HfS₂, MD simulations have been used to investigate the material's behavior under strain. researchgate.net

MD simulations can be performed using classical interatomic potentials or, for higher accuracy, through ab initio MD (AIMD) methods like Born-Oppenheimer Molecular Dynamics (BOMD), where forces are calculated "on-the-fly" from electronic structure calculations. acs.org These simulations are valuable for understanding mechanical properties, defect dynamics, and the behavior of HfS₂ at interfaces or during synthesis processes like atomic layer deposition. acs.orgacs.org

Multiscale Computational Modeling Approaches for 2D Materials

The properties and performance of devices based on 2D materials like HfS₂ are often governed by phenomena that span multiple length and time scales. Multiscale modeling aims to bridge these scales by integrating different computational techniques. researchgate.netresearchgate.net

These approaches typically combine:

Electronic/Atomistic Scale: Methods like DFT and MD that provide high-accuracy descriptions of chemical bonding, electronic structure, and atomic interactions. researchgate.netresearchgate.net

Mesoscale: Techniques such as phase-field modeling that simulate microstructural evolution, like grain growth or phase separation, over larger length scales. researchgate.net

Continuum Scale: Macroscale methods based on continuum mechanics that describe bulk material properties and device-level behavior. researchgate.net

By integrating these methods, researchers can build a comprehensive understanding, from the fundamental quantum mechanics to the macroscopic performance of a HfS₂-based device. researchgate.net This holistic approach is crucial for designing and optimizing new materials and technologies. researchgate.net

Machine Learning (ML) Applications in HfS₂ Materials Design and Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in materials science, transforming the process of materials discovery and design. acs.org ML models can be trained on large datasets, often generated from high-throughput DFT calculations, to rapidly predict material properties with high accuracy and at a fraction of the computational cost of traditional simulations. mdpi.comtandfonline.com

For 2D materials like HfS₂, ML can be applied to:

Accelerate Property Prediction: Quickly screen vast numbers of candidate materials for desired electronic, optical, or catalytic properties. mdpi.comtandfonline.com

Discover New Materials: Guide the search for new stable 2D materials by identifying promising compositions and structures. researchgate.net

Develop Interatomic Potentials: Create highly accurate machine learning potentials (MLPs) for use in large-scale MD simulations. european-mrs.com

Construct Phase Diagrams: Predict the stability and phase behavior of materials under different conditions. tandfonline.com

By combining ML with DFT and experimental validation, the design and development cycle for new functional materials based on HfS₂ can be significantly shortened. acs.orgmdpi.com

Emerging Research Areas and Advanced Applications of Hafnium Sulfide Hfs2

HfS₂ in Advanced Electronic Devices

Hafnium sulfide (B99878) is being actively investigated for its potential in various advanced electronic components due to its favorable electrical characteristics. samaterials.comprincetonpowder.com

Field-Effect Transistors (FETs) and Phototransistors

Hafnium sulfide is a compelling candidate for the channel material in field-effect transistors (FETs) and phototransistors. ontosight.aiossila.com Theoretical calculations suggest that HfS₂ possesses a high carrier mobility, and FETs based on this material could achieve significantly higher sheet current densities compared to those based on molybdenum disulfide (MoS₂). nih.govrsc.org

Research has demonstrated the fabrication of few-layer HfS₂ FETs with impressive performance metrics. These devices exhibit a high on/off current ratio, exceeding 10,000 at room temperature, and robust current saturation. ossila.comarxiv.org The drain current in some fabricated HfS₂ transistors has reached up to 0.75 mA/μm. aip.orgacs.org Furthermore, studies on ultrathin HfS₂-based phototransistors have revealed high on/off ratios of approximately 10⁷, exceptional photoresponsivity exceeding 890 A W⁻¹, and a photogain of over 2300. researchgate.net The response time of these phototransistors can be modulated by the back-gate voltage. researchgate.net

The integration of HfS₂ with other materials, such as hafnium oxide (HfO₂) as a passivation layer, has been shown to improve drain current and reduce hysteresis in HfS₂ transistors. researchgate.net Patterning HfS₂ into quasi-one-dimensional nanoribbons is also being explored for multi-channel FET architectures, with studies showing that these nanoribbon FETs can meet industry requirements for future technology nodes. mdpi.com

Table 1: Performance Metrics of HfS₂-Based Transistors

Device Type Key Performance Metric Value Source
HfS₂ Nanosheet FET On/Off Ratio > 10,000 ossila.com
Few-Layer HfS₂ FET On/Off Ratio > 10⁴ arxiv.org
Ultrathin HfS₂ Phototransistor On/Off Ratio ~10⁷ researchgate.net
Ultrathin HfS₂ Phototransistor Photoresponsivity > 890 A W⁻¹ researchgate.net
Few-Layer HfS₂ Transistor Drain Current 0.75 mA/μm aip.orgacs.org
HfS₂ Nanosheet FET Sheet Current Density Up to 650 μA μm⁻¹ ossila.com

Tunnel Field-Effect Transistors (TFETs)

Hafnium sulfide is also a promising material for tunnel field-effect transistors (TFETs), which are of interest for low-power logic applications. researchgate.net Theoretical calculations suggest that the current density of HfS₂-based TFETs could be nearly 100 times higher than that of MoS₂-based devices. aip.org The favorable band alignment of HfS₂ with other two-dimensional materials makes it suitable for creating broken-gap junctions, which are essential for efficient electron tunneling in TFETs. researchgate.net Specifically, heterostructures combining Group IVB transition metal dichalcogenides like HfS₂ as the p-type drain with Group VIB materials as the n-type source are considered promising for TFET applications. researchgate.net

HfS₂ for Optoelectronic Applications

The unique optical and electronic properties of HfS₂ make it a highly suitable material for a range of optoelectronic devices. samaterials.comprincetonpowder.com

Photodetectors and Infrared Optoelectronic Devices

Hafnium sulfide is being extensively explored for its use in photodetectors due to its suitable bandgap and high absorption coefficient. ontosight.ai Photodetectors based on HfS₂ nanosheets have demonstrated high photosensitivity, particularly to 405 nm lasers, with a large on/off ratio of about 10³ and very fast response times in the millisecond range. ossila.com

Heterostructures incorporating HfS₂ have shown significant promise for infrared detection. For instance, a photodetector based on a WS₂/HfS₂ heterostructure has demonstrated broadband mid-infrared photodetection (3.8–5.5 µm) at room temperature. nih.gova-star.edu.sg This is a significant advancement as many infrared detectors require cryogenic cooling. a-star.edu.sg The performance of HfS₂ photodetectors can be further enhanced by using a hexagonal boron nitride (h-BN) substrate, which can lead to a high on/off ratio of over 10⁵ and an ultrafast response rate of about 200 µs. acs.org

Table 2: HfS₂-Based Photodetector Performance

Device Structure Wavelength Key Performance Metric Value Source
HfS₂ Nanosheets 405 nm On/Off Ratio ~10³ ossila.com
HfS₂ Nanosheets 405 nm Rise/Fall Time 24 ms ossila.com
HfS₂/h-BN Heterostructure Visible On/Off Ratio > 10⁵ acs.org
HfS₂/h-BN Heterostructure Visible Response Rate ~200 µs acs.org
HfS₂/h-BN Heterostructure Visible Responsivity 26.5 mA W⁻¹ acs.org
WS₂/HfS₂ Heterostructure 3.8–5.5 µm Responsivity Tens of µA/W nih.gov
HfS₂ Layer-based Green Light Photoresponsivity ~1.6 µA W⁻¹ (at 9 mW cm⁻²) nih.gov

Light-Absorbing Materials in Photovoltaic Cells and Solar Cells

The strong light absorption of HfS₂ in the visible and ultraviolet regions makes it a candidate for use as a light-absorbing material in photovoltaic and solar cells. ossila.com Research into van der Waals heterostructures combining 2D perovskites with HfS₂ has shown promising results for solar cell applications. acs.orgresearchgate.net These heterostructures exhibit enhanced visible-light sensitivity and a high spectroscopic limited maximum efficiency of 28.45%. acs.orgdiva-portal.org The efficient separation of photogenerated electrons and holes in these systems makes them attractive for photovoltaic applications. acs.orgresearchgate.net Furthermore, doping HfS₂ with lanthanide atoms has been shown to alter its electronic and optical properties, which could be beneficial for photocatalytic applications. rsc.orgscispace.com

Flexible Optoelectronic Devices

The layered nature of HfS₂, which allows for the exfoliation of thin, flexible layers, makes it a suitable material for the fabrication of flexible optoelectronic devices. ossila.com Research has demonstrated the fabrication of flexible photodetectors based on two-dimensional hafnium selenosulfide (HfSSe), a related alloy, which show promise for wearable electronics. researchgate.net While direct research on flexible HfS₂ devices is emerging, the inherent properties of this 2D material suggest significant potential in this area.

HfS2 in Energy Conversion and Storage Systems

Hafnium sulfide (HfS2) is gaining significant attention in the field of energy conversion and storage due to its unique electronic and thermal properties. Researchers are actively exploring its potential in thermoelectric devices, as a catalyst for clean energy generation, and as a next-generation electrode material for batteries.

Thermoelectric Performance Enhancement and Figure of Merit (ZT)

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity (comprising electronic κe and lattice κl contributions). nih.govacs.org A higher ZT value indicates a more efficient thermoelectric material.

Monolayer HfS2, particularly in its 1T-CdI2 structure, is considered a promising 2D thermoelectric material due to its inherently low lattice thermal conductivity compared to other transition metal dichalcogenides like MoS2. nih.govacs.org Theoretical calculations have reported ZT values for monolayer HfS2 ranging from 0.60 to 0.96 at room temperature, with some studies showing it can reach 0.67 and increase with temperature. nih.govacs.org For unstrained n-type monolayer HfS2, the ZT value can be as high as 1.09, significantly outperforming its p-type counterpart, which has a ZT of only 0.09. nih.gov

A key strategy for boosting the thermoelectric performance of HfS2 is strain engineering. Applying biaxial strain can effectively modulate the material's electronic and phonon properties to enhance the ZT value. springerprofessional.de For instance, applying a 6% biaxial strain to n-type monolayer HfS2 can increase the ZT value to a maximum of 2.29. acs.org Even more dramatically, a 7% strain on p-type monolayer HfS2 can elevate its ZT value to 3.35, primarily by greatly improving the power factor (S²σ). acs.org

Bilayer HfS2 also shows excellent thermoelectric properties, outperforming the monolayer due to increased band degeneracy. springerprofessional.de An unstrained HfS2 bilayer can achieve a maximum ZT of 1.76. springerprofessional.deresearchgate.net Similar to the monolayer, strain engineering significantly enhances its performance. With a 3% strain, the ZT value for an n-type doped HfS2 bilayer can reach 3.29, while for a p-type bilayer, a 6% strain can result in a ZT of 1.83. springerprofessional.de These improvements are attributed to an increased power factor and a reduction in lattice thermal conductivity caused by increased phonon scattering. springerprofessional.deresearchgate.net

Structural defects, such as vacancies or doping, can also be used to modulate and enhance the ZT of HfS2. acs.org For example, introducing a Hafnium (Hf) vacancy in the T-phase of monolayer HfS2 can lead to a ZT of 1.23 at higher temperatures. acs.org

Thermoelectric Properties of HfS2 under Strain

Material Strain (%) Type Max ZT Value Power Factor (mW m⁻¹K⁻²) Thermal Conductivity (W m⁻¹K⁻¹)
Monolayer HfS₂ 0 n-type 1.09 - -
Monolayer HfS₂ 6 n-type 2.29 22.9 2.99
Monolayer HfS₂ 7 p-type 3.35 29.5 2.65
Bilayer HfS₂ 0 - 1.76 53.01 9.06
Bilayer HfS₂ 3 n-type 3.29 69.87 6.36
Bilayer HfS₂ 6 p-type 1.83 13.81 2.27

This table presents data compiled from theoretical studies on the thermoelectric performance of HfS2. nih.govacs.orgspringerprofessional.deresearchgate.net

Catalytic Applications (e.g., Water Splitting, Photocatalysis)

Two-dimensional HfS2 is emerging as a promising candidate for photocatalytic applications, particularly for water splitting to produce hydrogen. researchgate.netrsc.org This process requires a semiconductor material whose band edges straddle the redox potentials of water. While monolayer HfS2's band edge alignment may not be ideal for direct water splitting, its properties can be tailored. rsc.org

Theoretical calculations suggest that both 1H and 1T phases of monolayer HfS2 have the potential to act as photocatalysts. rsc.org A significant advantage of HfS2 is its high carrier mobility, which is predicted to be substantially higher than that of MoS2, facilitating more efficient charge separation and transport—a crucial factor in photocatalysis. researchgate.netmdpi.com

To overcome the limitations of single-material systems, such as the rapid recombination of photogenerated electron-hole pairs, HfS2 is often studied in the form of van der Waals heterostructures. rsc.org By combining HfS2 with other 2D materials like hexagonal boron nitride (h-BN) or graphitic carbon nitride (g-C3N4), it is possible to create type-II heterojunctions. rsc.orgrsc.org These structures promote the spatial separation of electrons and holes, enhancing photocatalytic efficiency. rsc.org For instance, an HfS2/h-BN heterojunction under 6% tensile strain shows great promise for visible-light-driven photocatalytic water splitting, possessing a suitable bandgap, effective charge separation, and enhanced light absorption. rsc.orgrsc.org

Electrode Materials for Alkali-Ion Batteries (Li, Na, K Intercalation)

The search for better electrode materials for rechargeable batteries has led to the investigation of 2D materials, which can offer high capacity and stability. HfS2, particularly when integrated into a heterostructure with graphene (Gr-HfS2), has been studied as a potential anode material for alkali-ion (Lithium, Sodium, and Potassium) batteries. rsc.orgnih.govarxiv.org Such heterostructures aim to overcome common issues like poor electrical conductivity and large volume expansion during charge/discharge cycles that plague many conventional electrode materials. rsc.orgnih.gov

Density functional theory (DFT) calculations show that the formation of a Gr-HfS2 van der Waals heterostructure is energetically favorable. rsc.orgnih.govresearchgate.net This composite material demonstrates promising characteristics for battery applications. The intercalation of alkali ions between the layers of the Gr-HfS2 heterostructure has been found to be a viable charge storage mechanism. rsc.org

Studies indicate that Lithium (Li) and Potassium (K) are particularly good intercalants for the Gr-HfS2 system, exhibiting low diffusion energy barriers and a positive open-circuit voltage. rsc.orgnih.govresearchgate.net Low diffusion barriers are critical for achieving high charge and discharge rates. The calculated diffusion energy barriers for the Gr-HfS2 heterostructure are in the range of 0.22–0.39 eV for Li and 0.05–0.09 eV for K. rsc.orgarxiv.org Furthermore, the Gr-HfS2 system shows significantly less volumetric expansion upon ion intercalation compared to materials like silicon or germanium, suggesting better structural and cyclic stability. arxiv.org For Li intercalation, the volume expansion is only about 6%, which is comparable to graphite (B72142) anodes. arxiv.org

Alkali-Ion Intercalation Properties of Gr-HfS2 Heterostructure

Intercalating Ion Diffusion Energy Barrier (eV) Open Circuit Voltage Volumetric Expansion (%)
Lithium (Li) 0.22 - 0.39 Positive ~6
Sodium (Na) 0.28 - 0.74 Positive (lowest) ~31
Potassium (K) 0.05 - 0.09 Positive ~56.3

This table summarizes theoretical findings on the properties of a Graphene-HfS2 heterostructure as a battery electrode. rsc.orgarxiv.org

HfS2 in Spintronics Research

Spintronics, or spin electronics, is a field that explores the use of the intrinsic spin of electrons, in addition to their charge, in electronic devices. A key goal is the development of materials that can control and manipulate spin, with half-metallic ferromagnets being particularly desirable. These materials behave as a conductor for electrons of one spin orientation and as an insulator for the other, allowing for nearly 100% spin polarization. aps.org

Half-Metallic Ferromagnetism Induction via Doping in HfS2

Pristine hafnium disulfide is a non-magnetic semiconductor. However, theoretical studies have shown that half-metallic ferromagnetism can be induced in HfS2 through doping. worldscientific.comresearchgate.net By substituting a small number of sulfur (S) atoms with non-magnetic atoms like Carbon (C) or Nitrogen (N), it is possible to introduce magnetism into the material. worldscientific.comresearchgate.netresearcher.life

First-principles calculations reveal that doping HfS2 with carbon or nitrogen induces magnetic moments of 2.0 µB and 1.0 µB per dopant atom, respectively. worldscientific.comresearchgate.net This induced magnetism primarily arises from the p-d exchange interaction and coupling between the 5d states of the hafnium atoms and the 2p states of the C or N dopant atoms. worldscientific.comresearchgate.net

Similarly, doping with transition metals can also induce magnetic and half-metallic properties. For example, substituting hafnium atoms with Manganese (Mn) can transform the HfS2 monolayer into a magnetic semiconductor. science.gov Applying tensile strain to this Mn-doped HfS2 system can further drive a transition from a magnetic semiconductor to a half-metal, making it a potential candidate for spintronic nanodevices. science.gov

HfS2 in Neuromorphic Computing Systems

Neuromorphic computing aims to develop hardware that mimics the neural structure and function of the human brain, promising massive reductions in power consumption compared to traditional von Neumann computer architectures. army.mil This brain-inspired approach requires materials and devices that can perform both computation and memory functions, a concept known as in-memory computing. army.mil Two-dimensional materials like HfS2 are at the forefront of this research. sciencedaily.com

Researchers have successfully demonstrated that HfS2 can be used to create opto-electronic synapses, which are fundamental components of artificial neural networks. acs.orgecnu.edu.cn These HfS2-based transistors can emulate biological synaptic functions, such as short-term and long-term memory, by responding to pulsed light signals. acs.org An artificial neural network built using these HfS2 synapses has demonstrated the ability to perform machine learning tasks, such as classifying handwritten numbers with an accuracy of around 88.5%. acs.orgecnu.edu.cn

Another approach involves the chemical conversion of HfS2 into hafnium oxide to create memristors, which are resistive memory devices. ucl.ac.uk These memristors exhibit resistive switching, where their electrical resistance can be changed and retained, mimicking the plasticity of biological synapses. Devices fabricated from oxidized HfS2 have shown reliable switching over many cycles with a high ON/OFF resistance ratio, highlighting their potential for next-generation neuromorphic technology. ucl.ac.uk The development of such HfS2-based systems represents a significant step toward creating hardware for brain-like computation and overcoming the "von Neumann Bottleneck" that limits current computing systems. acs.orgecnu.edu.cn

Metallocene Intercalation for Dynamically Reconfigurable Electronic and Phononic Properties

The intercalation of metallocenes into the van der Waals gaps of hafnium sulfide (HfS2) presents a sophisticated and highly effective strategy for dynamically tuning the material's electronic and phononic properties. This emerging area of research has demonstrated that the introduction of organometallic molecules, such as cobaltocene (B1669278) and chromocene (B72048), can lead to significant and controllable changes in HfS2's conductivity and thermal characteristics, paving the way for its use in advanced applications like neuromorphic computing. sciencedaily.comresearchgate.net

The unique layered structure of HfS2, a member of the two-dimensional (2D) transition metal dichalcogenide (TMDC) family, allows for the insertion of guest molecules between its layers. hqgraphene.com This process, known as intercalation, has been shown to be a powerful method for modifying the intrinsic properties of 2D materials. researchgate.net In the case of HfS2, the weak chemical interactions between the intercalated metallocenes and the host material enable an electric-field mediated drift of the intercalants. researchgate.net This allows for dynamic control over the concentration of the guest molecules, which in turn provides a mechanism for reconfiguring the material's properties. researchgate.net

Research has shown that this approach can lead to a remarkable enhancement in the cross-plane electrical conductivity of HfS2-based nanostructures. Specifically, the intercalation of cobaltocene and chromocene has been reported to cause a 400-fold increase in electrical conductivity. researchgate.net This significant change is attributed to charge transfer from the intercalated metallocenes to the HfS2 host lattice. dtic.mil

In addition to the electronic properties, the phononic properties of HfS2 are also highly tunable through metallocene intercalation. A corresponding four-fold control of the cross-plane thermal conductivity has been observed. researchgate.net The presence of the intercalated molecules introduces additional phonon decay channels, which alters the thermal transport through the material. dtic.mil This dynamic reconfigurability of both electronic and phononic properties is a key development for the creation of high-performance electronic and phononic devices. researchgate.net

The ability to dynamically reconfigure the material's properties is particularly promising for the development of neuromorphic, or brain-like, computing systems. sciencedaily.com These next-generation computing paradigms require materials that can mimic the flexibility and energy efficiency of the human brain. sciencedaily.com The tunable nature of metallocene-intercalated HfS2 offers a potential pathway to achieving the combination of computing and memory capabilities with energy efficiency that is essential for such applications. sciencedaily.com

Detailed Research Findings:

A study published in Materials Today detailed the experimental and computational exploration of these phenomena. sciencedaily.com The research highlighted the following key findings:

Significant and Measured Change: Both computational and experimental results indicated a substantial and controllable change in the physical properties of HfS2 upon intercalation of organometallics. researchgate.net

Electric-Field Mediated Control: The weak interactions between the host and guest molecules facilitate an electric-field mediated intercalant drift and a charge-discharge process, allowing for dynamic control of the organometallic concentration. researchgate.net

Conductivity Enhancements: A dynamic 400-fold control of cross-plane electrical conductivity, from 1.8 μS/cm to 741 μS/cm, was achieved. researchgate.net Concurrently, the in-plane electrical conductivity was increased by more than an order of magnitude. dtic.mil

Thermal Conductivity Control: A corresponding 4-fold control of cross-plane thermal conductivity, from 0.35 Wm⁻¹ K⁻¹ to 1.45 Wm⁻¹ K⁻¹, was demonstrated. researchgate.netdtic.mil

Anisotropy Modification: The ratio of cross-plane to in-plane electrical conductivity was reduced by a factor of approximately 6-20, resulting from a combination of material doping and an increase in the tunneling barrier height. dtic.mil

These findings underscore the potential of metallocene intercalation as a versatile approach to designing layered materials with dynamically reconfigurable properties for next-generation electronic and phononic applications. researchgate.net

Data on Intercalated Hafnium Sulfide Properties:

PropertyUnintercalated HfS2Intercalated HfS2 (with Cobaltocene/Chromocene)Fold Change
Cross-Plane Electrical Conductivity1.8 μS/cm741 μS/cm400x
Cross-Plane Thermal Conductivity0.35 Wm⁻¹ K⁻¹1.45 Wm⁻¹ K⁻¹4x

Challenges and Future Outlook in Hafnium Sulfide Hfs2 Research

Scalable and Controllable Synthesis of High-Quality HfS2 at Wafer-Scale

A significant hurdle for the widespread application of HfS2 is the lack of reliable methods for producing continuous, high-quality films on a large scale. researchgate.net While laboratory-scale synthesis has been achieved through methods like mechanical exfoliation, these techniques suffer from low yield and an uncontrollable number of layers, which is unsuitable for industrial applications. researchgate.netnih.gov

Challenges:

Current research is focused on bottom-up approaches like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) to achieve wafer-scale synthesis. However, these methods present their own set of challenges:

Substrate Compatibility: The direct growth of high-quality HfS2 on technologically relevant substrates like silicon dioxide (SiO2) remains a demanding task. rsc.org HfS2 has a higher interaction energy compared to materials like molybdenum disulfide (MoS2), which can hinder the effective transfer of atoms and is not ideal for fabricating electronic devices. rsc.org

Precursor and Temperature Control: CVD processes for HfS2 often involve precursors like hafnium tetrachloride (HfCl4) and sulfur, requiring high deposition temperatures to achieve high crystallinity. rsc.orgnih.gov Finding the optimal balance of precursor flow and temperature to ensure uniform, large-area growth is a continuing challenge.

Film Uniformity and Continuity: Achieving wafer-sized uniformity and continuous films with controlled properties is a primary goal. researchgate.net ALD has shown promise in this area by offering accurate thickness control and high conformality, even at low temperatures. researchgate.netacs.org However, the development of ALD processes for HfS2 is still in its early stages. acs.org

Future Outlook:

The future of HfS2 synthesis lies in refining existing methods and exploring new ones to enable large-scale production of high-quality films. Key areas of future research include:

Development of Novel Precursors: The exploration of new hafnium and sulfur precursors for CVD and ALD could lead to lower deposition temperatures and improved film quality.

Optimization of Growth Processes: Further optimization of CVD and ALD parameters is necessary to achieve better control over film thickness, uniformity, and crystallinity on various substrates.

Advanced Synthesis Techniques: The development of advanced synthesis techniques, such as flux vapor transport, may offer a path to producing crystals with extremely low defect concentrations, which is crucial for high-performance electronic and optical applications. 2dsemiconductors.com

Synthesis MethodAdvantagesChallengesFuture Outlook
Mechanical ExfoliationHigh-quality single crystals. researchgate.netLow yield, lack of control over layer number and size. researchgate.netnih.govPrimarily for fundamental research, not scalable.
Chemical Vapor Deposition (CVD)Potential for large-area synthesis. rsc.orgHigh temperatures required, difficulty in direct growth on SiO2/Si, control over uniformity. rsc.orgOptimization of precursors and growth conditions for lower temperature, uniform wafer-scale growth.
Atomic Layer Deposition (ALD)Precise thickness control, high conformality, potential for wafer-scale uniformity. researchgate.netacs.orgProcess development is still emerging, potential for film oxidation. acs.orgDevelopment of new ALD processes and precursors for high-quality, continuous films at low temperatures.
Table 1. Comparison of Synthesis Methods for Hafnium Sulfide (B99878) (HfS2).

Experimental Validation of Theoretically Predicted Phenomena and Properties

Theoretical calculations have positioned HfS2 as a highly promising material for future electronics, predicting remarkable properties. However, a significant gap often exists between these theoretical predictions and experimentally measured values.

Challenges:

Discrepancy in Electronic Properties: Theoretical studies predict a high acoustic phonon-limited carrier mobility of around 1800 cm²/V·s at room temperature for HfS2, which is significantly higher than that of MoS2. nih.gov Furthermore, field-effect transistors (FETs) based on HfS2 are predicted to have a sheet current density of approximately 500 μA/μm. nih.gov However, experimental results have yet to consistently reach these predicted values, with measured mobilities being considerably lower. 2dsemiconductors.com

Bandgap Variation: The bandgap of HfS2 is another area where theoretical and experimental values differ. Theoretical calculations have predicted indirect bandgaps for bulk HfS2 in the range of 1.9 to 2.7 eV, while experimental methods have determined it to be around 2.0 eV. nih.gov These discrepancies can be attributed to factors like the quantum confinement effect in few-layered samples and the specific theoretical methods employed. nih.gov

Influence of Defects: The presence of defects and impurities in synthesized HfS2 crystals can significantly impact their electronic and optical properties, leading to deviations from theoretical predictions for ideal, defect-free structures. 2dsemiconductors.com Contamination from halides and the presence of point defects are known to reduce electronic mobility and optical performance. 2dsemiconductors.com

Future Outlook:

Bridging the gap between theory and experiment is crucial for realizing the full potential of HfS2. Future efforts will need to focus on:

Improving Material Quality: The synthesis of higher-purity and lower-defect-density HfS2 crystals is essential for experimental validation of its intrinsic properties. 2dsemiconductors.com

Advanced Characterization: The use of more sophisticated and precise characterization techniques will enable a more accurate determination of the material's properties.

Refining Theoretical Models: Further refinement of theoretical models to account for real-world factors such as substrate effects, defects, and environmental conditions will lead to more accurate predictions.

PropertyTheoretically Predicted ValueExperimentally Measured ValuePotential Reasons for Discrepancy
Carrier Mobility~1800 cm²/V·s nih.govSignificantly lower values reported. 2dsemiconductors.comDefects, impurities, interface states, measurement conditions. 2dsemiconductors.com
Bandgap (Bulk)1.9 - 2.7 eV (indirect) nih.gov~2.0 eV (indirect) nih.govQuantum confinement effects, different theoretical/experimental methods. nih.gov
Sheet Current Density in FETs~500 μA/μm nih.govVaries depending on device fabrication and material quality.Contact resistance, interface quality, material defects.
Table 2. Comparison of Theoretical and Experimental Properties of Hafnium Sulfide (HfS2).

Integration of HfS2 into Complex Device Architectures and CMOS-Compatible Technology

The successful integration of HfS2 into complex device architectures and its compatibility with existing Complementary Metal-Oxide-Semiconductor (CMOS) technology are paramount for its use in next-generation electronics.

Challenges:

Contact Resistance: A major challenge in fabricating high-performance 2D material-based FETs is the high contact resistance between the metal electrodes and the semiconductor. mdpi.com This issue is also prevalent in HfS2 devices and can significantly degrade their performance. mdpi.com

Gate Stack Engineering: The creation of a high-quality interface between HfS2 and the gate dielectric is crucial for optimal device performance. Conventional deposition of dielectrics on 2D materials can be challenging and may introduce defects. rsc.org

CMOS Compatibility: Integrating HfS2 into a CMOS process flow requires that the synthesis and fabrication steps are compatible with existing silicon-based technologies. This includes challenges related to thermal budget, chemical compatibility, and process control. researchgate.net The need for conformal doping in complex 3D structures like FinFETs presents another significant hurdle. mdpi.com

Lack of Stable Doping: The absence of reliable and stable doping techniques for 2D materials like HfS2 makes it difficult to fabricate both n-type and p-type transistors with controlled threshold voltages, which is essential for CMOS logic. nih.gov

Future Outlook:

Overcoming these integration challenges is a key area of ongoing research. The future outlook includes:

Contact Engineering: The development of novel contact strategies, such as using different contact metals or interface engineering, to reduce contact resistance and improve charge injection.

Advanced Gate Dielectrics: The exploration of new high-κ dielectrics and deposition techniques that are compatible with HfS2 and can provide a high-quality interface with low trap density. The direct conversion of the HfS2 surface to hafnium oxide (HfO2) has shown promise as a method to create a high-quality, native dielectric. rsc.org

Development of CMOS-Compatible Processes: The design of fabrication processes for HfS2 that are fully compatible with existing CMOS technology, enabling the monolithic integration of HfS2-based devices with silicon electronics.

Heterogeneous Integration: The exploration of heterogeneous integration approaches, where HfS2 devices are fabricated separately and then transferred and bonded onto a CMOS wafer, could provide a pathway for combining the unique properties of HfS2 with the maturity of silicon technology. nih.gov

Integration ChallengeDescriptionPotential Future Solutions
High Contact ResistanceLarge energy barrier at the metal-HfS2 interface impedes charge injection. mdpi.comPhase engineering, use of low work function metals, interface passivation.
Gate Stack QualityDifficulty in depositing uniform, high-quality dielectrics on the HfS2 surface. rsc.orgIn-situ growth of native oxides (e.g., HfO2), use of van der Waals dielectrics (e.g., h-BN). rsc.org
CMOS Process CompatibilityEnsuring HfS2 synthesis and device fabrication do not compromise existing silicon circuitry. researchgate.netLow-temperature synthesis methods, development of compatible etching and cleaning processes.
Stable DopingLack of reliable methods to control carrier type and concentration. nih.govSurface functionalization, substitutional doping, electrostatic doping.
Table 3. Challenges and Future Directions for HfS2 Device Integration.

Long-Term Environmental Stability and Degradation Mechanisms in HfS2 Devices

The long-term stability and reliability of HfS2-based devices under ambient conditions are critical for their practical application. Like many other 2D materials, HfS2 is susceptible to environmental degradation.

Challenges:

Oxidation: HfS2 is prone to oxidation when exposed to an oxygen-rich environment. researchgate.net This oxidation can alter the material's structure and electronic properties, leading to a degradation in device performance. The process can be exacerbated by defects on the surface, which act as preferential initial oxidation sites. researchgate.net

Performance Degradation: The environmental degradation of HfS2 can manifest as a decrease in drain current, a shift in threshold voltage, and an increase in hysteresis in FETs. researchgate.netresearchgate.net

Future Outlook:

Ensuring the long-term stability of HfS2 devices is a critical area of research. The future outlook for improving stability includes:

Passivation and Encapsulation: The development of effective passivation layers to protect the HfS2 surface from the environment is a key strategy. Materials such as hafnium oxide (HfO2), hexagonal boron nitride (h-BN), and polymers like PMMA have been investigated as passivation layers. researchgate.netresearchgate.net HfO2 passivation, in particular, has been shown to improve drain current and reduce hysteresis. researchgate.net

In-Situ Fabrication and Characterization: The use of integrated vacuum cluster systems that allow for device fabrication and characterization in an oxygen- and moisture-free environment can help to minimize degradation and study the intrinsic properties of HfS2. researchgate.net

Development of Air-Stable Heterostructures: The creation of van der Waals heterostructures where HfS2 is encapsulated between more stable 2D materials could offer a viable path towards environmentally stable devices.

Passivation MethodMaterialAdvantagesChallenges
Native Oxide ConversionHafnium Oxide (HfO2)Forms a high-quality, abrupt interface; can serve as a high-κ dielectric. rsc.orgRequires precise control over the oxidation process.
Polymer CoatingPMMASimple process, can reduce Coulomb scattering. researchgate.netMay not be a perfect barrier, potential for long-term degradation of the polymer itself.
Vacuum AnnealingN/ACan remove surface contaminants and improve device performance. researchgate.netNot a permanent solution for environmental protection.
2D Material EncapsulationHexagonal Boron Nitride (h-BN)Provides an atomically flat and inert surface, can improve device stability. researchgate.netRequires complex transfer and stacking techniques.
Table 4. Passivation Strategies for Enhancing the Environmental Stability of Hafnium Sulfide (HfS2).

Q & A

Q. What are the established methods for synthesizing high-purity HfS₂ crystals, and how do they impact material properties?

HfS₂ is typically synthesized via chemical vapor transport (CVT) or mechanical exfoliation of bulk crystals. CVT-grown crystals achieve ≥99.995% purity, critical for minimizing defects in electronic applications. Mechanical exfoliation produces few-layer nanosheets, but thickness uniformity depends on precursor crystal quality . Key parameters include temperature gradients (CVT: 800–1000°C) and exfoliation solvents (e.g., N-methyl-2-pyrrolidone). Purity and crystallinity should be verified via Raman spectroscopy (peak at ~335 cm⁻¹ for monolayer HfS₂) and X-ray diffraction .

Q. How do researchers characterize the structural and electronic properties of HfS₂?

  • Structural: Atomic force microscopy (AFM) measures layer thickness, while transmission electron microscopy (TEM) confirms crystallinity and defects.
  • Electronic: Ultraviolet photoelectron spectroscopy (UPS) determines work function (~4.2 eV for HfS₂), and field-effect transistor (FET) configurations assess carrier mobility (~30–50 cm²/V·s for monolayers).
  • Optical: Photoluminescence (PL) spectra at ~1.8–2.1 eV bandgap reveal layer-dependent excitonic effects .

Advanced Research Questions

Q. What experimental contradictions exist in HfS₂’s dielectric properties, and how can they be resolved?

Reported dielectric constants (κ) for HfS₂ vary from ~12 to 20 due to differences in synthesis quality and measurement techniques. For instance, relativistic dielectric response theory predicts κ ≈ 16–18 using energy loss functions from reflection electron energy loss spectroscopy (REELS) . To resolve discrepancies, cross-validate results using:

  • Ellipsometry for thin-film κ measurements.
  • Density functional theory (DFT) simulations accounting for interfacial oxide layers .
  • Statistical averaging across ≥5 independent samples to mitigate batch-specific defects.

Q. How can HfS₂ be optimized for high-κ gate dielectric applications in CMOS technology?

Key criteria include thermodynamic stability with silicon, low leakage currents, and band alignment (>1 eV offset from Si). HfS₂ meets these requirements better than HfO₂ due to its layered structure, which reduces interfacial traps. Experimental steps:

  • Interface engineering: Use ALD-deposited HfS₂ on Si(100) with a 1-nm SiO₂ buffer layer to prevent oxidation.
  • Band alignment: Measure via XPS (valence band offset ≈2.3 eV) .
  • Reliability testing: Apply bias-temperature stress (BTS) at 2 MV/cm for 10⁴ seconds to assess threshold voltage shifts (<50 mV is acceptable) .

Q. What methodologies address reproducibility challenges in HfS₂-based device fabrication?

Reproducibility issues arise from ambient degradation and inhomogeneous exfoliation. Mitigation strategies:

  • Controlled environments: Process samples in argon-filled gloveboxes (O₂ <0.1 ppm).
  • Encapsulation: Use hexagonal boron nitride (hBN) layers to protect HfS₂ from humidity.
  • Standardized protocols: Adopt the NIMS (National Institute for Materials Science) workflow for mechanical exfoliation, including substrate cleaning (acetone/IPA) and adhesion optimization .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on HfS₂’s thermal stability?

Thermal degradation thresholds range from 300°C (ambient air) to 600°C (inert atmospheres). To reconcile results:

  • Environmental control: Use thermogravimetric analysis (TGA) under N₂ vs. O₂ flows.
  • Surface passivation: Compare oxidized (HfS₂Oₓ) vs. pristine samples via EDS mapping.
  • Reference standards: Cross-check with HAADF-STEM imaging to detect sulfur vacancy formation .

Applications in Emerging Technologies

Q. Can HfS₂ serve as a neutron-absorbing material in nuclear reactors?

Preliminary simulations suggest HfS₂’s neutron absorption cross-section (σ ≈ 104 barns) rivals boron carbide (B₄C). However, experimental validation in reactor cores is critical. Proposed methodology:

  • Irradiation testing: Expose HfS₂ plates to neutron flux (1×10¹⁴ n/cm²·s) for 100 hours.
  • Post-irradiation analysis: Measure dimensional stability (swelling <5%) and isotopic depletion via gamma spectroscopy .

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